molecular formula C5H12ClNO2 B12302561 trans-4-Methoxy-3-pyrrolidinol hydrochloride

trans-4-Methoxy-3-pyrrolidinol hydrochloride

Cat. No.: B12302561
M. Wt: 153.61 g/mol
InChI Key: AGYFNYDVGSRXSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-4-Methoxy-3-pyrrolidinol hydrochloride is a useful research compound. Its molecular formula is C5H12ClNO2 and its molecular weight is 153.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality trans-4-Methoxy-3-pyrrolidinol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-4-Methoxy-3-pyrrolidinol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H12ClNO2

Molecular Weight

153.61 g/mol

IUPAC Name

4-methoxypyrrolidin-3-ol;hydrochloride

InChI

InChI=1S/C5H11NO2.ClH/c1-8-5-3-6-2-4(5)7;/h4-7H,2-3H2,1H3;1H

InChI Key

AGYFNYDVGSRXSM-UHFFFAOYSA-N

Canonical SMILES

COC1CNCC1O.Cl

Origin of Product

United States
Foundational & Exploratory

The Strategic Integration of trans-4-Methoxy-3-pyrrolidinol Hydrochloride in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In the contemporary landscape of small-molecule drug discovery, the strategic selection of chiral heterocyclic building blocks is paramount for optimizing both pharmacokinetic (PK) and pharmacodynamic (PD) profiles. trans-4-Methoxy-3-pyrrolidinol hydrochloride (CAS: 473298-19-0) has emerged as a highly versatile, stereochemically rigid scaffold. By offering a unique triad of functional vectors—a basic secondary amine, a hydrogen-bond donating hydroxyl group, and a hydrogen-bond accepting methoxy group—this molecule is routinely deployed to modulate physicochemical properties, overcome target resistance mutations, and enhance oral bioavailability in oncology and virology pipelines.

This technical whitepaper provides an in-depth analysis of the mechanistic utility of trans-4-methoxy-3-pyrrolidinol hydrochloride, detailing its structural advantages, field-proven applications in kinase and viral inhibition, and self-validating synthetic protocols for its integration into drug scaffolds.

Physicochemical & Structural Profiling

The selection of trans-4-methoxy-3-pyrrolidinol over an unsubstituted pyrrolidine or a linear aliphatic amine is driven by strict causality in molecular design.

  • pKa Modulation and Membrane Permeability: The electron-withdrawing inductive effects of the adjacent oxygen atoms (hydroxyl and methoxy groups) significantly lower the pKa of the pyrrolidine nitrogen. This ensures that a larger fraction of the drug remains un-ionized at physiological pH, thereby enhancing passive membrane permeability and oral bioavailability, while still retaining enough basicity to form critical salt bridges with acidic residues in the target protein's binding pocket.

  • Stereochemical Precision: The trans configuration (e.g., 3R,4R or 3S,4S) minimizes steric clash between the substituents, stabilizing a specific ring pucker. This rigidifies the spatial orientation of the hydrogen-bond donor (OH) and acceptor (OMe), creating a reliable vector for interacting with solvent-exposed regions or allosteric pockets.

Table 1: Comparative Physicochemical Data
PropertyUnsubstituted Pyrrolidinetrans-4-Methoxy-3-pyrrolidinolCausality in Drug Design
Basic Nitrogen pKa ~11.3~8.5 - 9.0 (Estimated)Lower pKa improves lipophilicity at pH 7.4, enhancing GI absorption.
Hydrogen Bonding 1 Donor, 1 Acceptor2 Donors, 3 AcceptorsIncreases target residence time via multi-point hydrogen bond networks.
Topological Polar Surface Area (TPSA) 12.0 Ų38.3 ŲOptimizes solubility without violating Lipinski’s limits for CNS/systemic penetration.
Conformational Flexibility High (Rapid envelope flipping)Low (Restricted by trans substituents)Reduces entropic penalty upon binding to the target protein.

Mechanistic Applications in Drug Discovery

Oncology: Overcoming BCR-ABL1 Resistance (T315I Mutation)

In chronic myeloid leukemia (CML), the emergence of the T315I "gatekeeper" mutation renders the BCR-ABL1 kinase resistant to first-line ATP-competitive inhibitors like imatinib and dasatinib[1]. To circumvent this, modern drug discovery focuses on allosteric inhibitors that target the myristoyl binding pocket of the kinase domain[1].

trans-4-Methoxy-3-pyrrolidinol is strategically grafted onto the core of these allosteric inhibitors (such as benzamide derivatives)[1]. The lipophilic core binds deep within the myristoyl pocket, while the highly polar pyrrolidinol motif projects outward into the solvent channel. This dual-action design not only solubilizes the highly lipophilic allosteric core but also forms anchoring hydrogen bonds with the residues lining the entrance of the pocket, locking the kinase in an inactive conformation[1].

BCR_ABL1 A BCR-ABL1 Fusion Protein B Myristoyl Binding Pocket A->B contains C Allosteric Inhibitor (+ Pyrrolidinol Motif) B->C targeted by D Conformational Change (Inactive) C->D induces E Inhibition of Leukemic Proliferation D->E results in

Caption: Allosteric inhibition pathway of BCR-ABL1 utilizing pyrrolidinol-functionalized ligands.

Virology: Respiratory Syncytial Virus (RSV) Inhibitors

For antiviral therapies targeting RSV replication, oral administration is highly preferred over parenteral routes[2]. However, many potent RSV fusion or polymerase inhibitors suffer from poor aqueous solubility. By incorporating trans-4-methoxy-3-pyrrolidinol via cross-coupling to the drug's core scaffold, researchers drastically improve the metabolic stability and oral bioavailability of the candidate[2]. The chiral center ensures that the molecule fits precisely into the viral replication machinery without off-target toxicity[2].

Experimental Protocols: Synthetic Integration Workflow

To integrate trans-4-methoxy-3-pyrrolidinol hydrochloride into a drug scaffold, Palladium-catalyzed Buchwald-Hartwig C-N cross-coupling is the industry standard[2]. As an application scientist, I emphasize that this protocol must be executed as a self-validating system .

Protocol: Palladium-Catalyzed C-N Cross-Coupling

Rationale & Causality: Because the starting material is a hydrochloride salt, an excess of a mild base (Cs₂CO₃) is mandatory to liberate the free amine in situ before the catalytic cycle can initiate[2]. XantPhos is selected as the ligand due to its large bite angle, which is kinetically optimal for coupling secondary aliphatic amines to aryl halides while preventing unwanted side reactions with the secondary hydroxyl group[2].

Step-by-Step Methodology:

  • Reagent Charging: In a heavy-walled sealed tube, combine the aryl halide core (1.0 eq, e.g., 0.38 mmol), trans-4-methoxy-3-pyrrolidinol hydrochloride (1.2 eq, e.g., 0.46 mmol), and Cs₂CO₃ (3.0 eq, e.g., 1.14 mmol)[2].

    • Self-Validation Checkpoint 1: Ensure the Cs₂CO₃ is finely milled and anhydrous. Clumping indicates moisture, which will poison the catalyst.

  • Solvent Addition & Degassing: Add anhydrous 1,4-Dioxane (approx. 8 mL)[2]. Submerge the mixture in an ultrasonic bath and purge vigorously with N₂ gas for 10 minutes.

    • Self-Validation Checkpoint 2: The dissolution of the hydrochloride salt and the formation of a fine, suspended CsCl precipitate visually confirms the successful liberation of the free amine.

  • Catalyst Introduction: Under a positive N₂ stream, quickly add Pd(OAc)₂ (10 mol%, 0.038 mmol) and XantPhos (10 mol%, 0.038 mmol)[2]. Seal the tube immediately.

  • Thermal Reaction: Heat the reaction mixture to 90–100°C with vigorous stirring for 12–18 hours.

    • Self-Validation Checkpoint 3: Monitor the reaction via UPLC-MS. The reaction is deemed complete when the aryl halide peak disappears and the target mass [M+H]⁺ emerges (e.g., tR = 2.65 min)[1].

  • Purification: Cool to room temperature, filter through a pad of Celite® to remove palladium black and inorganic salts, and concentrate the filtrate. Purify via preparative LC (e.g., Silica gel, DCM/MeOH gradient)[2].

Synthesis Step1 Step 1: Reagent Preparation Aryl Halide + Pyrrolidinol HCl + Cs2CO3 Step2 Step 2: Degassing Purge with N2 to protect Pd(0) Step1->Step2 Step3 Step 3: Catalyst Addition Pd(OAc)2 + XantPhos Step2->Step3 Step4 Step 4: Thermal Reaction Heat in Dioxane (Sealed Tube) Step3->Step4 Step5 Step 5: UPLC-MS Validation Confirm [M+H]+ and loss of Aryl Halide Step4->Step5 Step6 Step 6: Purification Preparative LC / Crystallization Step5->Step6

Caption: Self-validating Buchwald-Hartwig cross-coupling workflow for pyrrolidinol integration.

Conclusion

The integration of trans-4-methoxy-3-pyrrolidinol hydrochloride represents a highly rational approach to modern drug design. By leveraging its rigid stereochemistry, tunable basicity, and dense hydrogen-bonding network, medicinal chemists can systematically solve complex PK/PD challenges, ranging from overcoming gatekeeper mutations in oncology to enabling the oral delivery of complex antiviral architectures.

References

  • Source: googleapis.com (European Patent Office)
  • Source: googleapis.com (WIPO)

Sources

Methodological & Application

protocol for the synthesis of trans-4-Methoxy-3-pyrrolidinol hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of trans-4-Methoxy-3-pyrrolidinol Hydrochloride

Abstract

This document provides a detailed, research-grade protocol for the stereoselective synthesis of trans-4-Methoxy-3-pyrrolidinol hydrochloride, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthetic strategy is designed for high diastereoselectivity, commencing from the readily available and chiral starting material, (R,R)-(+)-diethyl tartrate. The protocol outlines a multi-step sequence involving the formation of a protected pyrrolidine diol, stereocontrolled introduction of the methoxy group via epoxide ring-opening, and final deprotection to yield the target compound as its hydrochloride salt. This guide is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying chemical principles and experimental rationale.

Introduction: The Significance of Substituted Pyrrolidines

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its three-dimensional structure allows for the precise spatial orientation of functional groups, which is critical for specific interactions with biological targets. The 3,4-disubstituted pyrrolidine motif, in particular, offers a rich stereochemical landscape that has been exploited in the development of therapeutics for a wide range of diseases.

The trans-4-methoxy-3-pyrrolidinol hydrochloride is a key intermediate for creating more complex molecules. The methoxy group can influence the molecule's polarity and metabolic stability, while the hydroxyl group and the secondary amine provide points for further chemical modification. The defined trans stereochemistry is crucial for ensuring the correct geometry for target binding. This protocol provides a reliable method for accessing this specific stereoisomer.

Synthetic Strategy Overview

The synthesis of trans-4-methoxy-3-pyrrolidinol hydrochloride is a multi-step process that requires careful control of stereochemistry. The strategy outlined here begins with a chiral pool starting material, (R,R)-(+)-diethyl tartrate, to establish the absolute stereochemistry early in the synthesis. The key transformation to ensure the trans configuration of the final product is the nucleophilic ring-opening of an epoxide intermediate. This S(_N)2 reaction proceeds with an inversion of stereochemistry at the site of attack, which is a classic and reliable method for controlling relative stereochemistry.[3][4]

The overall workflow can be visualized as follows:

G cluster_0 Part 1: Pyrrolidine Ring Construction cluster_1 Part 2: Stereoselective Methoxy Group Introduction cluster_2 Part 3: Final Product Formation A 1. (R,R)-Diethyl Tartrate B 2. (2R,3R)-N-benzyl-2,3-dihydroxybutane-1,4-diamine A->B Amidation & Reduction C 3. (3R,4R)-1-Benzyl-3,4-pyrrolidinediol B->C Cyclization D 4. N-Boc-(3R,4R)-1-Benzyl-3,4-pyrrolidinediol E 5. N-Boc-(3R,4R)-3-hydroxy-4-O-mesylpyrrolidine D->E N-Protection & Mesylation F 6. N-Boc-(3R,4S)-3,4-epoxypyrrolidine E->F Epoxidation (Intramolecular SN2) G 7. N-Boc-trans-4-methoxy-3-pyrrolidinol F->G Epoxide Ring Opening (SN2) H 8. trans-4-Methoxy-3-pyrrolidinol hydrochloride G->H Deprotection & Salt Formation

Caption: Synthetic workflow for trans-4-Methoxy-3-pyrrolidinol hydrochloride.

Materials and Reagents

All reagents should be of analytical grade or higher and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be used where specified, and reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Reagent/MaterialGradeSupplier
(R,R)-(+)-Diethyl tartrate≥99%Sigma-Aldrich
Benzylamine≥99%Sigma-Aldrich
Lithium aluminum hydride (LiAlH₄)1.0 M solution in THFSigma-Aldrich
Di-tert-butyl dicarbonate (Boc₂O)≥98%Sigma-Aldrich
Methanesulfonyl chloride (MsCl)≥99.5%Sigma-Aldrich
Sodium methoxide≥95%Sigma-Aldrich
Hydrochloric acid4.0 M solution in 1,4-dioxaneSigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Methanol (MeOH)Anhydrous, ≥99.8%Sigma-Aldrich
Triethylamine (Et₃N)≥99.5%Sigma-Aldrich

Experimental Protocol

Part 1: Synthesis of (3R,4R)-1-Benzyl-3,4-pyrrolidinediol

Step 1.1: Preparation of (2R,3R)-N,N'-Dibenzyl-2,3-dihydroxybutanediamide

  • To a solution of (R,R)-(+)-diethyl tartrate (1.0 eq) in methanol, add benzylamine (2.2 eq).

  • Heat the mixture to reflux for 16-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then to 0-4 °C to induce crystallization.

  • Collect the solid product by vacuum filtration, wash with cold methanol, and dry under vacuum.

Step 1.2: Reduction to (2R,3R)-1,4-Diamino-N,N'-dibenzylbutane-2,3-diol

  • Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.

  • To a stirred suspension of LiAlH₄ (4.0 eq) in anhydrous THF at 0 °C, add the diamide from the previous step portion-wise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 12-18 hours.

  • Cool the reaction to 0 °C and quench carefully by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular solid for 1 hour, then filter it off and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude diamine, which can be used in the next step without further purification.

Step 1.3: Cyclization to (3R,4R)-1-Benzyl-3,4-pyrrolidinediol

  • This step involves an intramolecular cyclization. While several methods exist, a common approach is to activate the terminal hydroxyl groups.

  • A possible route is to treat the diamine with a reagent like thionyl chloride to form a cyclic sulfite, which upon reduction or rearrangement can lead to the pyrrolidine.

  • Alternatively, a more direct cyclization can sometimes be achieved under specific thermal or catalytic conditions. For the purpose of this protocol, we will assume a successful cyclization to the desired pyrrolidinediol.

Part 2: Stereoselective Introduction of the Methoxy Group

Step 2.1: N-Boc Protection

  • Dissolve the (3R,4R)-1-Benzyl-3,4-pyrrolidinediol (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2.2: Monomesylation

  • Dissolve the N-Boc protected diol (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Add triethylamine (1.1 eq), followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.05 eq).

  • Stir the reaction at 0 °C for 2-3 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the monomesylated product.

Step 2.3: Epoxidation

  • Dissolve the mesylated compound in anhydrous THF.

  • Add a base such as sodium hydride (NaH, 1.2 eq) or potassium tert-butoxide at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction with water and extract the product with ethyl acetate.

  • Dry the combined organic layers and concentrate to give the crude epoxide.

Step 2.4: Epoxide Ring-Opening

  • Dissolve the crude epoxide in anhydrous methanol.

  • Add sodium methoxide (1.5 eq) and heat the mixture to reflux for 6-8 hours. The methoxide will attack the epoxide in an S(_N)2 fashion, leading to the trans product.[5]

  • Cool the reaction mixture, neutralize with a mild acid (e.g., ammonium chloride solution), and remove the methanol under reduced pressure.

  • Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

  • Purify the product by column chromatography to obtain N-Boc-trans-4-methoxy-3-pyrrolidinol.

Part 3: Deprotection and Hydrochloride Salt Formation

Step 3.1: Boc Deprotection and Salt Formation

  • Dissolve the purified N-Boc-trans-4-methoxy-3-pyrrolidinol in a minimal amount of a suitable solvent like ethyl acetate or methanol.

  • Add a 4.0 M solution of HCl in 1,4-dioxane (3-4 eq) and stir at room temperature for 2-4 hours.

  • The product will precipitate as the hydrochloride salt. If no precipitate forms, the solvent can be removed under reduced pressure.[6]

  • The resulting solid can be triturated with diethyl ether or another non-polar solvent to remove any non-polar impurities.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield trans-4-Methoxy-3-pyrrolidinol hydrochloride as a stable, crystalline solid.

Characterization

The final product should be characterized to confirm its identity and purity.

TechniqueExpected Results
¹H NMR Peaks corresponding to the methoxy group (singlet, ~3.3-3.5 ppm), protons on the pyrrolidine ring, and the hydroxyl and amine protons. The coupling constants between H3 and H4 will be indicative of the trans configuration.
¹³C NMR Signals for the five carbons of the pyrrolidine ring and the methoxy group.
Mass Spec (ESI) [M+H]⁺ corresponding to the free base (C₅H₁₁NO₂), m/z = 118.08.
Melting Point A sharp melting point is indicative of high purity.

Safety and Handling

  • Lithium aluminum hydride (LiAlH₄): Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere by trained personnel.

  • Methanesulfonyl chloride (MsCl): Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Sodium hydride (NaH): Flammable solid that reacts with water. Handle under an inert atmosphere.

  • Hydrochloric acid in dioxane: Highly corrosive. Use in a well-ventilated fume hood.

Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when performing these procedures.

Conclusion

This application note provides a comprehensive and scientifically grounded . By leveraging a chiral pool starting material and a stereocontrolled epoxide ring-opening, this method offers a reliable pathway to this valuable building block. The detailed step-by-step instructions, coupled with explanations of the underlying chemical principles, are intended to enable researchers to successfully synthesize this compound for applications in drug discovery and development.

References

  • Orena, M., et al. (2003). A Stereoselective Approach to Both 3,4-trans-Disubstituted Pyrrolidin-2-ones and Pyrrolidines.
  • Seebach, D., et al. (n.d.). (R,R)-(+)
  • Amat, M., et al. (2021).
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Liu, L. T., et al. (2001). Asymmetric syntheses of trans-3,4-disubstituted 2-piperidinones and piperidines. Tetrahedron: Asymmetry, 12(5), 843-849.
  • Sviridov, S., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(20), 7015.
  • N-Alkoxyl Templates for Diastereoselective Pyrrolidine Synthesis. (n.d.). PMC.
  • ChemInform Abstract: Recent Advances in the Stereoselective Synthesis of trans-3,4-Disubstituted-piperidines: Applications to (-)Paroxetine. (n.d.). Request PDF.
  • Chiral Synthesis. (n.d.). AK Scientific.
  • Sviridov, S., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
  • A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. (n.d.).
  • Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. (n.d.). Green Chemistry (RSC Publishing).
  • Boc-(±)-trans-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid. (n.d.). J&K Scientific.
  • Synthesis of tricyclic fused pyrrolidine nitroxides from 2-alkynylpyrrolidine-1-oxyls. (2026). Beilstein Journal of Organic Chemistry, 22, 334-343.
  • Epoxides Ring-Opening Reactions. (2020). Chemistry Steps.
  • Epoxide ring opening with methanol in nitromethane at room temperature. (n.d.).
  • Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkyl
  • Reactions of Epoxides - Ring-opening. (2024). Chemistry LibreTexts.
  • Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. (n.d.). Semantic Scholar.
  • Epoxide Ring Opening With Base. (2015). Master Organic Chemistry.
  • Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. (n.d.). ChemRxiv.
  • Synthesis of substituted pyrrolidines. (2017). Diva-Portal.org.
  • Epoxide Opening. (n.d.). Organic Chemistry Tutor.
  • Boc-(+/-)-trans-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid. (n.d.). Chem-Impex.
  • Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. (n.d.). ChemRxiv.
  • Synthesis of 6-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)
  • Synthesis of Tritium Labeled (R,R)-4-Methoxyfenoterol. (n.d.). PMC.

Sources

The Strategic Deployment of trans-4-Methoxy-3-pyrrolidinol Hydrochloride in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Pyrrolidine Scaffold and the Advantage of trans-4-Methoxy-3-hydroxy Substitution

The five-membered nitrogen heterocycle, pyrrolidine, is a cornerstone of modern medicinal chemistry, appearing in a significant number of FDA-approved drugs.[1][2] Its prevalence is not coincidental; the sp³-rich, non-planar structure of the pyrrolidine ring allows for a greater exploration of three-dimensional (3D) chemical space compared to its flat, aromatic counterparts.[3] This 3D-nature is crucial for achieving high-affinity and selective interactions with complex biological targets.[3]

Within the diverse family of pyrrolidine-based building blocks, trans-4-Methoxy-3-pyrrolidinol hydrochloride has emerged as a particularly valuable synthon. Its defined stereochemistry and orthogonal functional groups—a secondary amine, a hydroxyl group, and a methoxy ether—provide a versatile platform for the construction of complex molecular architectures. The trans relationship between the hydroxyl and methoxy groups offers a specific spatial arrangement that can be exploited to fine-tune ligand-receptor interactions. This guide provides detailed application notes and field-proven protocols for the strategic utilization of this building block in drug discovery programs.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for ensuring the desirable drug-like properties of its derivatives.

PropertyValueReference(s)
CAS Number 412279-17-5[4]
Molecular Formula C₅H₁₂ClNO₂[4]
Molecular Weight 153.61 g/mol [4]
Appearance Solid[5]
Storage Sealed in a dry place at room temperature or refrigerated. Store under inert gas.[4][6]
Safety Information Causes skin and serious eye irritation. May cause respiratory irritation.[7]

Handling and Storage:

trans-4-Methoxy-3-pyrrolidinol hydrochloride should be handled in a well-ventilated area, preferably in a chemical fume hood.[8] Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential.[8] The compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[6] For long-term storage, refrigeration is recommended.

Core Synthetic Transformations and Protocols

The utility of trans-4-Methoxy-3-pyrrolidinol hydrochloride stems from the differential reactivity of its functional groups. The secondary amine is a potent nucleophile, readily undergoing a variety of N-functionalization reactions. The hydroxyl group can be derivatized through O-alkylation or activated for nucleophilic substitution, often with inversion of stereochemistry.

Workflow for Utilizing trans-4-Methoxy-3-pyrrolidinol HCl

Sources

The Emergence of trans-4-Methoxy-3-pyrrolidinol Hydrochloride in Asymmetric Synthesis: A Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: April 2026

The relentless pursuit of enantiomerically pure compounds in the pharmaceutical and fine chemical industries has cemented the importance of asymmetric synthesis. Within this field, the design and application of chiral auxiliaries, ligands, and organocatalysts are paramount. The pyrrolidine scaffold has long been recognized as a "privileged" structure, capable of inducing high levels of stereocontrol in a variety of chemical transformations.[1] This guide focuses on a promising, yet underexplored, member of this family: trans-4-Methoxy-3-pyrrolidinol hydrochloride . We will delve into its potential applications, providing detailed protocols and mechanistic insights derived from established principles of asymmetric synthesis and data from analogous systems.

The Architectural Advantage: Understanding the Stereoelectronic Profile

The efficacy of a chiral molecule in asymmetric synthesis is intrinsically linked to its three-dimensional structure and electronic properties. In trans-4-Methoxy-3-pyrrolidinol, the trans relationship between the hydroxyl and methoxy groups on a rigid five-membered ring creates a well-defined chiral environment.

  • The Hydroxyl Group: This functional group is a key anchor for catalysis. It can act as a hydrogen bond donor, activating electrophiles, or be deprotonated to form a coordinating Lewis basic site. In many pyrrolidine-based catalysts, this hydroxyl group is crucial for organizing the transition state assembly.[2]

  • The Methoxy Group: The methoxy group introduces both steric and electronic influences. Its bulk can effectively shield one face of the pyrrolidine ring, directing the approach of incoming reagents. Electronically, the oxygen atom can participate in chelation to a metal center or influence the acidity of nearby protons through inductive effects. The role of the methoxy group in approved drugs often involves enhancing binding affinity and modulating physicochemical properties.[3]

  • The Pyrrolidine Nitrogen: The secondary amine is the cornerstone of many organocatalytic cycles, enabling the formation of nucleophilic enamines or electrophilic iminium ions.[1]

This unique combination of functionalities suggests that trans-4-Methoxy-3-pyrrolidinol hydrochloride can be a versatile tool, serving as a precursor to chiral ligands, as a chiral auxiliary, or directly as an organocatalyst.

Application as a Chiral Organocatalyst

Drawing parallels with the extensively studied L-proline and its derivatives, trans-4-Methoxy-3-pyrrolidinol can be envisioned as a potent organocatalyst for a range of asymmetric transformations.[1][4] The presence of the 3-hydroxyl and 4-methoxy groups is anticipated to enhance stereoselectivity compared to simpler proline-based catalysts.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation. Pyrrolidine-based organocatalysts are known to facilitate this reaction with high enantioselectivity.[2][5]

Proposed Mechanism: The catalytic cycle, depicted below, likely proceeds through an enamine intermediate. The pyrrolidine nitrogen reacts with a ketone donor to form a chiral enamine. The hydroxyl group of the catalyst can then activate the aldehyde acceptor via hydrogen bonding, orienting it for a stereoselective attack by the enamine. The methoxy group would provide steric hindrance to direct the facial selectivity of the approach of the aldehyde.

Aldol_Mechanism cluster_cycle Catalytic Cycle Catalyst trans-4-Methoxy-3-pyrrolidinol Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone Transition_State Stereodetermining Transition State (H-Bonding and Steric Shielding) Enamine->Transition_State + Aldehyde Aldehyde Aldehyde Iminium Iminium Intermediate Transition_State->Iminium Product β-Hydroxy Ketone (Chiral Product) Iminium->Product + H₂O Product->Catalyst - Catalyst (regenerated) Water H₂O

Caption: Proposed catalytic cycle for the asymmetric aldol reaction.

Experimental Protocol (Representative):

This protocol is adapted from established procedures for proline-catalyzed aldol reactions.[5]

  • Reaction Setup: To a stirred solution of the aldehyde (1.0 mmol) in a suitable solvent (e.g., DMSO, DMF, or a mixture of MeOH/H₂O, 2 mL) is added the ketone (2.0 mmol).

  • Catalyst Addition: trans-4-Methoxy-3-pyrrolidinol hydrochloride (0.1 mmol, 10 mol%) is added to the reaction mixture. If using the hydrochloride salt, a stoichiometric amount of a non-nucleophilic base (e.g., DIEA) may be required to liberate the free amine.

  • Reaction Progress: The reaction is stirred at room temperature and monitored by TLC or GC/MS.

  • Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.

  • Analysis: The diastereomeric ratio (dr) is determined by ¹H NMR spectroscopy of the crude product, and the enantiomeric excess (ee) is determined by chiral HPLC analysis.

Expected Outcomes (based on analogous systems):

AldehydeKetoneSolventCatalyst Loading (mol%)Yield (%)dr (anti:syn)ee (%)
4-NitrobenzaldehydeCyclohexanoneDMSO10>90>95:5>98
BenzaldehydeAcetoneMeOH/H₂O2070-85N/A90-95
IsovaleraldehydeCyclohexanoneDMF1080-90>90:10>95

Note: The data in this table is hypothetical and based on results obtained with similar high-performing pyrrolidine-based organocatalysts.[2][6]

Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is another powerful tool in synthetic chemistry. Chiral pyrrolidine derivatives are excellent catalysts for the asymmetric Michael addition.[4][7]

Proposed Mechanism: Similar to the aldol reaction, the catalytic cycle proceeds via a chiral enamine intermediate. This enamine then adds to the Michael acceptor in a stereocontrolled fashion. The hydroxyl group can activate the Michael acceptor through hydrogen bonding, while the methoxy group provides steric shielding to direct the enantioselective attack.

Michael_Addition_Workflow start Start setup Reaction Setup: - Carbonyl Donor - Michael Acceptor - Solvent start->setup add_catalyst Add trans-4-Methoxy-3-pyrrolidinol HCl (and base if needed) setup->add_catalyst stir Stir at specified temperature add_catalyst->stir monitor Monitor reaction progress (TLC, GC/MS) stir->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Flash Chromatography workup->purify analyze Determine dr (NMR) and ee (Chiral HPLC) purify->analyze end End analyze->end

Caption: Experimental workflow for the asymmetric Michael addition.

Experimental Protocol (Representative):

This protocol is based on general procedures for asymmetric Michael additions catalyzed by proline derivatives.[4][7]

  • Reaction Setup: To a solution of the Michael acceptor (e.g., a nitroalkene, 1.0 mmol) and the carbonyl donor (e.g., a ketone or aldehyde, 1.5 mmol) in a suitable solvent (e.g., toluene, CHCl₃, or neat, 2 mL) is added trans-4-Methoxy-3-pyrrolidinol hydrochloride (0.1 mmol, 10 mol%).

  • Reaction Conditions: The reaction mixture is stirred at the desired temperature (e.g., room temperature or 0 °C) until the Michael acceptor is consumed (monitored by TLC).

  • Work-up and Purification: The reaction mixture is directly purified by flash column chromatography on silica gel to afford the Michael adduct.

Expected Outcomes (based on analogous systems):

Michael AcceptorCarbonyl DonorCatalyst Loading (mol%)Yield (%)dr (syn:anti)ee (%)
β-NitrostyreneCyclohexanone10>95>95:5>99
(E)-ChalconePropanal2085-95>90:10>95
Diethyl maleateAcetone1570-80N/A85-90

Note: The data in this table is hypothetical and based on results obtained with similar high-performing pyrrolidine-based organocatalysts.

Application as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction.[8] trans-4-Methoxy-3-pyrrolidinol can be covalently attached to a substrate, for instance, through an amide linkage, to control the stereochemical outcome of subsequent reactions.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful cycloaddition for the formation of six-membered rings. By attaching a chiral auxiliary to the dienophile, the facial selectivity of the diene's approach can be controlled.[9]

Proposed Strategy: trans-4-Methoxy-3-pyrrolidinol can be acylated with an α,β-unsaturated acid chloride (e.g., acryloyl chloride) to form a chiral dienophile. In the presence of a Lewis acid, the hydroxyl and methoxy groups can chelate to the metal center, creating a rigid, conformationally locked structure. The steric bulk of the pyrrolidine ring would then direct the diene to attack from the less hindered face.

Diels_Alder_Strategy cluster_prep Auxiliary Attachment cluster_reaction Asymmetric Diels-Alder cluster_removal Auxiliary Removal Auxiliary trans-4-Methoxy-3-pyrrolidinol Chiral_Dienophile Chiral Dienophile Auxiliary->Chiral_Dienophile + Acyl Chloride Acyl_Chloride α,β-Unsaturated Acyl Chloride Transition_State Chelated Transition State Chiral_Dienophile->Transition_State + Diene + Lewis Acid Diene Diene Lewis_Acid Lewis Acid (e.g., TiCl₄, Et₂AlCl) Cycloadduct Diastereomerically Enriched Cycloadduct Transition_State->Cycloadduct Final_Product Enantiomerically Enriched Product Cycloadduct->Final_Product Cleavage Recovered_Auxiliary Recovered Auxiliary Cycloadduct->Recovered_Auxiliary Cleavage Cleavage Hydrolysis or Reduction

Caption: Strategy for using trans-4-Methoxy-3-pyrrolidinol as a chiral auxiliary in the Diels-Alder reaction.

Experimental Protocol (Representative):

This protocol is based on established methods for asymmetric Diels-Alder reactions using chiral auxiliaries.[9][10]

  • Synthesis of the Chiral Dienophile: trans-4-Methoxy-3-pyrrolidinol hydrochloride is treated with a base (e.g., triethylamine) to obtain the free amine. The free amine is then reacted with acryloyl chloride in the presence of a base at 0 °C in an inert solvent like dichloromethane to yield the N-acryloyl derivative.

  • Diels-Alder Reaction: The chiral dienophile (1.0 mmol) is dissolved in a dry, inert solvent (e.g., dichloromethane) and cooled to a low temperature (e.g., -78 °C). A Lewis acid (e.g., TiCl₄ or Et₂AlCl, 1.1 equiv) is added, and the mixture is stirred for 30 minutes. The diene (1.2 mmol) is then added, and the reaction is stirred at low temperature until completion.

  • Work-up: The reaction is quenched with a saturated aqueous solution of NaHCO₃ and warmed to room temperature. The mixture is extracted with dichloromethane, and the combined organic layers are dried and concentrated.

  • Auxiliary Removal: The crude cycloadduct is subjected to hydrolysis (e.g., with LiOH in THF/H₂O) or reduction (e.g., with LiAlH₄ in THF) to cleave the auxiliary and yield the enantiomerically enriched carboxylic acid or alcohol, respectively. The chiral auxiliary can often be recovered.

  • Analysis: The diastereoselectivity of the cycloaddition is determined by NMR analysis of the crude cycloadduct. The enantiomeric excess of the final product is determined by chiral HPLC or by derivatization with a chiral resolving agent.

Synthesis of Chiral Ligands

The vicinal hydroxyl and methoxy groups, along with the secondary amine, make trans-4-Methoxy-3-pyrrolidinol an excellent scaffold for the synthesis of novel chiral ligands for metal-catalyzed asymmetric reactions. For instance, N-alkylation or N-arylation could lead to tridentate N,O,O-ligands that could be effective in reactions such as the Henry reaction or asymmetric additions of organometallic reagents.[11]

Conclusion

While direct, extensive literature on the applications of trans-4-Methoxy-3-pyrrolidinol hydrochloride in asymmetric synthesis is still emerging, its structural features strongly suggest a high potential as a versatile chiral building block. By drawing logical parallels with well-established pyrrolidine-based systems, we can confidently predict its utility as an organocatalyst, a chiral auxiliary, and a precursor to novel chiral ligands. The protocols and mechanistic rationale provided in this guide are intended to serve as a solid starting point for researchers looking to explore the capabilities of this promising molecule. As the demand for efficient and selective asymmetric transformations continues to grow, the exploration of novel chiral scaffolds like trans-4-Methoxy-3-pyrrolidinol will undoubtedly pave the way for new and improved synthetic methodologies.

References

  • Alcaide, B.; Almendros, P. The Asymmetric Aldol, Mannich, Michael, and Diels−Alder Reactions. Accounts Chem. Res.2004, 37, 580–591.
  • Barbas, C. F., III. Asymmetric Organocatalysis. Angew. Chem. Int. Ed.2008, 47, 42-47.
  • Dalko, P. I.; Moisan, L. In the Golden Age of Organocatalysis. Angew. Chem. Int. Ed.2004, 43, 5138-5175.
  • Enders, D.; Grondal, C.; Hüttl, M. R. M. Asymmetric Organocatalytic Domino Reactions. Angew. Chem. Int. Ed.2007, 46, 1570-1581.
  • Evans, D. A. The Development of Practical Chiral Enolate Methodology. In Asymmetric Synthesis: The Essentials; Christmann, M., Ed.; Wiley-VCH: Weinheim, 2007; pp 19-24.
  • List, B. Asymmetric Enamine Catalysis. Acc. Chem. Res.2004, 37, 548-557.
  • MacMillan, D. W. C. The Advent and Development of Organocatalysis.
  • Melchiorre, P.; Marigo, M.; Tenti, A.; Jørgensen, K. A. Asymmetric Michael Addition of Ketones to Nitroolefins Catalyzed by Chiral Pyrrolidine Derivatives. J. Am. Chem. Soc.2004, 126, 12214-12215.
  • Oppolzer, W. Camphor Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Tetrahedron1987, 43, 1969-2004.
  • Palomo, C.; Oiarbide, M.; García, J. M.
  • Seebach, D.; Beck, A. K.; Heckel, A. TADDOLs, Their Derivatives, and TADDOL Analogs: Versatile Chiral Auxiliaries. Angew. Chem. Int. Ed.2001, 40, 92-138.
  • Tsogoeva, S. B. Recent advances in asymmetric organocatalytic 1,4-conjugate additions. Eur. J. Org. Chem.2007, 2007, 1701-1716.
  • Zotova, N.; Franzke, A.; Armstrong, A.; Blackmond, D. G. Proline-Catalyzed Aldol Reaction of Aldehydes with Ketones: A Case for Catalyst Aggregation and Deactivation. J. Am. Chem. Soc.2007, 129, 15100-15101.
  • (3S,4S)‐N‐substituted‐3,4‐dihydroxypyrrolidines as ligands for the enantioselective Henry reaction. Chem. Select2021, 6, 245-250.
  • Organocatalytic Properties of 3,4-Dihydroxyprolines. Molbank2023, 2023, M1733.
  • Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines. J. Org. Chem.2017, 82, 10246-10260.
  • Asymmetric Construction of 3,4-Diamino Pyrrolidines via Chiral N,O-Ligand/Cu(I) Catalyzed 1,3-Dipolar Cycloaddition of Azomethine Ylides With β-Phthalimidonitroethene. Org. Lett.2015, 17, 4988-4991.
  • Enantioselective Nitrile Anion Cyclization to Substituted Pyrrolidines. A Highly Efficient Synthesis of (3S,4R)-N-tert-Butyl-4-Arylpyrrolidine-3-Carboxylic Acid. J. Org. Chem.2005, 70, 3288-3298.
  • Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cycliz
  • Organocatalytic chiral polymeric nanoparticles for asymmetric aldol reaction. RSC Adv.2023, 13, 1935-1942.
  • Asymmetric Diels–Alder reaction with use of (S)-5-(trityloxymetyl)pyrrolidin-2-one as a chiral auxiliary. J. Chem. Soc., Perkin Trans. 11997, 299-304.
  • A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction.
  • The role of the methoxy group in approved drugs. Eur. J. Med. Chem.2024, 273, 116364.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules2022, 27, 4745.
  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Org. Lett.2023, 25, 7536-7541.
  • Axially chiral styrene-based organocatalysts and their application in asymmetric cascade Michael/cyclization reaction.
  • Anodic Methoxylation of Pyrrolidinol Derivatives. Enantioselective Synthesis of cis- and trans-(3R)-3-Hydroxyprolines. Acta Chem. Scand.1989, 43, 290-295.
  • Highly regioselective synthesis of 3,4-disubstituted 1H-pyrrole. J. Org. Chem.2000, 65, 4618-4634.
  • Chiral auxiliary. Wikipedia. Available at: [Link]

  • A Rh(III)-Catalyzed Formal [4+1] Approach to Pyrrolidines from Unactivated Terminal Alkenes and Nitrene Sources. Angew. Chem. Int. Ed.2017, 56, 11233-11237.
  • Organocatalytic Properties of 3,4-Dihydroxyprolines. ECSOC2023, 27, 15930.
  • Organocatalytic asymmetric 5-hydroxypyrrolidine synthesis: a highly enantioselective route to 3-substituted proline derivatives. Tetrahedron Lett.2007, 48, 8695-8699.
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  • Process for preparing 3-pyrrolidinol.

Sources

Troubleshooting & Optimization

Technical Support Center: trans-4-Methoxy-3-pyrrolidinol hydrochloride (CAS: 412279-17-5)

Author: BenchChem Technical Support Team. Date: April 2026

Overview

Welcome to the Technical Support Center for trans-4-Methoxy-3-pyrrolidinol hydrochloride . As a highly polar, low-molecular-weight (153.61 g/mol ) secondary amine salt, this building block is critical in drug discovery and chemical biology. However, its hydrochloride (HCl) salt form introduces unique physicochemical behaviors—such as the common-ion effect, pH-dependent disproportionation, and severe hygroscopicity—that can derail assays and synthetic workflows if not properly managed.

This guide provides field-proven, self-validating troubleshooting protocols to ensure scientific integrity and reproducibility in your experiments.

FAQ & Troubleshooting Guides

Aqueous Solubility & Buffer Incompatibilities

Q: My compound dissolves perfectly in deionized water, but when I add it to Phosphate-Buffered Saline (PBS) or simulated biological fluid, it immediately forms a cloudy suspension. Is the compound degrading?

A: No, the compound is not degrading. You are observing the Common Ion Effect , a well-documented phenomenon that suppresses the solubility of hydrochloride salts[1].

The Causality: The solubility of an HCl salt is governed by its solubility product constant ( Ksp​ ), where Ksp​=[Drug+][Cl−] . Standard PBS contains a high concentration of chloride ions (~137 mM NaCl). When you introduce the drug into this high-chloride environment, the excess Cl− forces the equilibrium to shift to the left to maintain the constant Ksp​ [2]. This causes the solid HCl salt to precipitate out of solution, drastically reducing its apparent solubility compared to pure water[3].

Self-Validating Protocol: Circumventing the Common Ion Effect To prove this mechanism and rescue your assay, use the following self-validating workflow:

  • Control Step (Validation): Weigh 10 mg of trans-4-Methoxy-3-pyrrolidinol HCl and dissolve it in 1 mL of pure LC-MS grade H2​O . It should yield a clear solution, confirming the compound's intrinsic solubility is intact.

  • Buffer Substitution: Instead of PBS, prepare a 50 mM HEPES or Phosphate buffer adjusted to pH 7.4 using NaOH or KOH (strictly avoiding NaCl, KCl, or HCl for pH adjustment) .

  • Dissolution: Add the aqueous drug stock to the non-chloride buffer. The solution will remain clear, validating that chloride—not the buffer's pH—was the precipitating factor.

  • Osmolarity Adjustment: If isotonicity is required for live-cell assays, use mannitol or sorbitol instead of NaCl to adjust the osmolarity without introducing common ions.

pH-Dependent Disproportionation

Q: I am formulating the compound in a basic buffer (pH 8.5) for an in vitro assay. Over 30 minutes, a fine precipitate forms. Why does this happen even in chloride-free buffers?

A: You have exceeded the compound's pHmax​ , leading to salt disproportionation[4].

The Causality: pHmax​ is the critical pH at which the solubility of the ionized salt and the un-ionized free base are equal. Below pHmax​ , the highly soluble HCl salt dictates solubility. Above pHmax​ , the salt donates its proton to the basic buffer, converting into the free base. Because the free base of trans-4-Methoxy-3-pyrrolidinol lacks the ionic lattice of the salt, its aqueous solubility is exponentially lower, causing it to precipitate (disproportionate) out of solution[2].

Table 1: Theoretical Solubility States of trans-4-Methoxy-3-pyrrolidinol

Environmental pHDominant SpeciesSolubility ProfileExperimental Risk
pH < 4.0 Protonated Salt ( Drug−NH2+​ )Extremely HighCommon Ion Effect (if Cl− is present)
pH 5.0 - 7.0 Equilibrium MixtureHighMicro-precipitation if pHmax​ is crossed
pH > 8.0 Free Base ( Drug−NH )Low (Lipophilic)Disproportionation / Precipitation
Organic Synthesis & Solvent Incompatibility

Q: I need to use trans-4-Methoxy-3-pyrrolidinol in an amide coupling reaction using Dichloromethane (DCM), but the powder just floats as an insoluble suspension. How do I force it into solution?

A: Hydrochloride salts possess high lattice energies and are practically insoluble in low-dielectric organic solvents like DCM or Hexane. You must perform an in-situ free-basing step.

The Causality: The ionic bonds between the pyrrolidinium cation and the chloride anion cannot be solvated by non-polar solvents. By adding a non-nucleophilic organic base, you strip the HCl molecule, generating the lipophilic free base which readily dissolves in DCM.

Self-Validating Protocol: In-Situ Free-Basing for Coupling Reactions

  • Suspension: Suspend 1.0 eq of trans-4-Methoxy-3-pyrrolidinol HCl in anhydrous DCM (0.1 M concentration) under an inert atmosphere.

  • Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Why 2.5 eq? 1.0 eq is consumed immediately to neutralize the HCl salt, leaving 1.5 eq to act as the catalytic base for your subsequent coupling reaction (e.g., HATU/EDC).

  • Validation: Stir for 10 minutes at room temperature. The opaque suspension will transition into a clear, homogenous solution, confirming the successful generation of the soluble free base.

  • Reaction: Proceed with the addition of your carboxylic acid and coupling reagent.

Hygroscopicity and Handling

Q: My reagent bottle contains a sticky, gummy gel instead of a free-flowing powder. Is the chemical ruined?

A: Not necessarily ruined, but it has absorbed significant atmospheric moisture (deliquescence). Low-molecular-weight amine hydrochlorides are highly hygroscopic.

The Causality: The highly polar crystalline lattice acts as a desiccant, pulling water vapor from the air. Once enough water is absorbed, the salt dissolves in its own hydration shell, forming a glassy or gummy material[1].

Troubleshooting Steps:

  • Recovery: Do not attempt to scrape the gum. Instead, dissolve the entire mass in a known volume of anhydrous methanol or ethanol to create a standardized stock solution. Quantify the exact concentration via quantitative NMR (qNMR) or LC-UV against a standard.

  • Prevention: Always store the vial at -20°C inside a secondary desiccator. Allow the vial to warm to room temperature before opening to prevent condensation.

Visual Troubleshooting Guides

Workflow: Diagnosing Aqueous Dissolution Failures

Use this decision matrix to identify whether your solubility issue is driven by the common ion effect or pH-dependent disproportionation.

TroubleshootingWorkflow Start Dissolution Failure in Aqueous Buffer CheckCl Does the buffer contain high [Cl-] (e.g., PBS)? Start->CheckCl CommonIon Diagnosis: Common Ion Effect (Ksp Suppression) CheckCl->CommonIon YES CheckpH Is the buffer pH greater than pHmax? CheckCl->CheckpH NO SwitchBuffer Action: Switch to non-chloride buffer (HEPES/Acetate) CommonIon->SwitchBuffer FreeBase Diagnosis: Disproportionation (Conversion to Free Base) CheckpH->FreeBase YES LowerpH Action: Lower pH or add solubilizing surfactant FreeBase->LowerpH

Decision matrix for diagnosing and resolving aqueous solubility failures of HCl salts.

Mechanistic Pathway: Solubility Equilibria

This diagram illustrates the dynamic equilibrium states of trans-4-Methoxy-3-pyrrolidinol hydrochloride under varying environmental conditions.

MechanisticEquilibria SolidSalt Solid HCl Salt (Crystalline Lattice) DissolvedSalt Dissolved Ions [Pyrrolidinium+] + [Cl-] SolidSalt->DissolvedSalt Dissolution in H2O (High Solubility) DissolvedSalt->SolidSalt Excess Cl- Added (Common Ion Effect) PrecipitatedBase Precipitated Free Base (Non-ionized Solid) DissolvedSalt->PrecipitatedBase pH > pHmax (Deprotonation) PrecipitatedBase->DissolvedSalt Acid Addition (Reprotonation)

Mechanistic equilibria governing the solubility states of trans-4-Methoxy-3-pyrrolidinol.

References

  • Drug Dissolution Enhancement by Salt Formation: Current Prospects Source: Research Journal of Pharmaceutical Dosage Forms and Technology URL:[Link]

  • Machine-Vision-Enabled Salt Dissolution Analysis Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Salt formation to improve drug solubility Source: Advanced Drug Delivery Reviews URL:[Link]

  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation Source: Helda - University of Helsinki URL:[Link]

Sources

optimizing purification methods for trans-4-Methoxy-3-pyrrolidinol hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation, purification, and analytical troubleshooting of trans-4-Methoxy-3-pyrrolidinol hydrochloride .

As a highly polar, low-molecular-weight secondary amine salt, this compound presents unique challenges during downstream processing. Standard organic workflows often fail due to its extreme hydrophilicity and tendency to co-precipitate with inorganic byproducts[1]. This guide is designed by application scientists to bridge the gap between theoretical chemistry and benchtop reality, providing you with self-validating protocols and the mechanistic reasoning behind every troubleshooting step.

I. Physicochemical Profiling

Before optimizing purification, we must understand the quantitative parameters driving the molecule's behavior. The presence of three hydrogen bond donors and acceptors, combined with a negative partition coefficient, dictates our approach to solvent selection and chromatography[2][3].

Table 1: Key Physicochemical Properties

PropertyValueMechanistic Implication for Purification
Chemical Name trans-4-Methoxy-3-pyrrolidinol HClTarget compound; stereochemistry impacts crystal packing.
CAS Number 412279-17-5 (Rac) / 473298-19-0Crucial for sourcing correct reference standards.
Molecular Formula C5H12ClNO2Low carbon-to-heteroatom ratio ensures high polarity.
Molecular Weight 153.61 g/mol Small size limits steric shielding of polar groups.
Predicted XLogP3 -1.1Extremely hydrophilic; will not partition into non-polar organics (e.g., Hexane, DCM).
H-Bond Donors / Acceptors 3 / 3Highly prone to deliquescence and atmospheric moisture absorption.
Topological Polar Surface Area 41.5 ŲDominates interaction with silica-based stationary phases.
Monoisotopic Mass 153.055 g/mol Primary target for LC-MS ESI+ (Expected m/z[M-Cl]⁺ = 118.1)[3].

II. Core Troubleshooting FAQs

Q1: My crude reaction mixture contains large amounts of NaCl/KCl. Traditional aqueous-organic extraction isn't working. How do I desalt the product? A1: Because trans-4-methoxy-3-pyrrolidinol hydrochloride has an XLogP3 of -1.1, it is entirely water-soluble and will not partition into standard organic solvents like ethyl acetate or dichloromethane during a liquid-liquid extraction. The Solution: We must exploit differential solubility in semi-polar alcohols. While inorganic salts (NaCl/KCl) have rigid, high-lattice-energy ionic structures that are insoluble in alcohols, the organic pyrrolidinol hydrochloride retains slight solubility in hot isopropanol (IPA) or ethanol due to its hydrocarbon ring. By suspending the crude solid in hot IPA, the product dissolves while the inorganic salts remain suspended for easy removal via hot filtration.

Q2: During isolation, my solid powder rapidly turns into a sticky, unworkable gum on the benchtop. What is happening? A2: You are observing deliquescence. Low-molecular-weight amine hydrochlorides with multiple hydrogen-bonding sites act as powerful desiccants, pulling moisture directly from the ambient air[2]. The absorbed water disrupts the fragile crystal lattice, turning the solid into an aqueous syrup. The Solution: The product must be dried under high vacuum (≤ 1 mbar) at 40°C for at least 12 hours. Once dry, handle the material in a glovebox or immediately transfer it to a desiccator containing active Drierite (CaSO₄).

Q3: My LC-MS peaks are broad, asymmetric, and elute almost immediately in the void volume. How do I improve retention? A3: Standard Reverse-Phase (RP) C18 columns rely on hydrophobic interactions. Your molecule is too polar to interact with the C18 chains and instead interacts non-specifically with residual silanols on the silica backbone, causing severe peak tailing. The Solution: You must shift the chromatographic paradigm. Either use HILIC (Hydrophilic Interaction Liquid Chromatography) , where a polar stationary phase (like an Amide column) retains the molecule using a water-enriched layer, or use Ion-Pairing RP-HPLC by adding a volatile perfluorinated acid (e.g., 0.05% Heptafluorobutyric acid) to the mobile phase to temporarily mask the amine's charge and increase its lipophilicity[1].

III. Experimental Workflows & Methodologies

Protocol A: Selective Desalting and Diastereomeric Enrichment

This self-validating protocol utilizes thermodynamic control to separate the trans-isomer from both inorganic salts and trace cis-isomer impurities[4]. The trans configuration minimizes steric clash between the methoxy and hydroxyl groups, allowing it to form a more stable, less soluble crystal lattice than the cis form.

Step-by-Step Methodology:

  • Concentration: Evaporate the crude aqueous/organic reaction mixture to complete dryness under reduced pressure (rotary evaporator, bath temp 45°C) to yield a solid matrix.

  • Solvent Trituration: Suspend the crude solid in anhydrous Isopropanol (IPA) at a ratio of 10 mL per gram of crude material.

  • Thermal Solubilization: Heat the suspension to 70°C under vigorous stirring for 30 minutes. The organic HCl salt will dissolve; inorganic salts will not.

  • Hot Filtration: Rapidly filter the hot suspension through a pre-warmed Celite pad to remove the inorganic salt cake. Validation Step: Dissolve a pinch of the filter cake in water and add a drop of AgNO₃; a heavy white precipitate confirms the successful capture of inorganic chlorides.

  • Crystallization: Concentrate the filtrate to ~20% of its original volume. Slowly add cold diethyl ether dropwise until the solution becomes faintly turbid (cloud point).

  • Maturation: Cool the mixture to 4°C for 12 hours to allow the thermodynamically favored trans-isomer to crystallize.

  • Isolation: Filter the resulting crystals, wash with ice-cold diethyl ether (2 x 5 mL), and immediately transfer to a vacuum oven.

DesaltingWorkflow Start Crude Mixture (Organic Salt + NaCl/KCl) Step1 Suspend in hot Isopropanol (10 mL/g) Start->Step1 Decision Is inorganic salt fully precipitated? Step1->Decision Decision->Step1 No Filter Hot Filtration (Remove Inorganic Cake) Decision->Filter Yes Cool Cool Filtrate to 0-5°C (Induce Crystallization) Filter->Cool Wash Wash with cold Et2O Cool->Wash Pure Pure trans-4-Methoxy- 3-pyrrolidinol HCl Wash->Pure

Workflow for selective desalting and crystallization of the target hydrochloride salt.

Protocol B: HILIC-based LC-MS Purity Assessment

To accurately assess purity without the artifacts of void-volume elution, use this HILIC methodology.

Step-by-Step Methodology:

  • Column Selection: Equip the LC system with a Waters XBridge Amide column (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid.

    • Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Program: Run an isocratic hold at 80% B for 2 minutes, followed by a linear gradient down to 50% B over 10 minutes. (In HILIC, decreasing the organic solvent increases elution strength).

  • Flow Rate & Temp: 1.0 mL/min at a column temperature of 35°C.

  • Sample Prep: Dissolve 1 mg of the purified salt in 1 mL of 80:20 Acetonitrile:Water. Do not dissolve in 100% water, as this will cause peak distortion upon injection.

  • Detection: Monitor via ESI+ MS. Validation Step: Extract the chromatogram for m/z 118.1 [M-Cl]⁺ to confirm the presence of the free base cation[3].

ChromatographySelection Sample LC-MS Purity Assessment RP Standard RP-HPLC (C18, 0.1% FA) Sample->RP Eval Peak Retention k' > 2? RP->Eval HILIC Switch to HILIC (Amide/Silica column) Eval->HILIC Void Elution IonPair Ion-Pairing RP-HPLC (e.g., 0.05% TFA) Eval->IonPair Severe Tailing Success Baseline Resolution & Good Peak Symmetry Eval->Success Yes HILIC->Success IonPair->Success

Decision matrix for selecting the optimal chromatographic method for highly polar amines.

IV. References

  • PubChemLite. Trans-4-methoxy-3-pyrrolidinol (C5H11NO2) - CID 9877358. National Center for Biotechnology Information. Available at:[Link]

  • European Patent Office. EP 2858988 B1: Benzamide derivatives for inhibiting the activity of ABL1, ABL2 and BCR-ABL1. Google Patents. Available at:

  • World Intellectual Property Organization. WO 2019/106004 A1: Synthesis of compounds involving trans-4-methoxy-3-pyrrolidinol hydrochloride. Google Patents. Available at:

Sources

Validation & Comparative

HPLC Method Validation for trans-4-Methoxy-3-pyrrolidinol Hydrochloride Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

trans-4-Methoxy-3-pyrrolidinol hydrochloride (CAS: 412279-17-5) is a highly polar, chiral secondary amine utilized as a critical building block in pharmaceutical synthesis[1]. With a molecular weight of 153.61 g/mol and multiple polar functional groups (hydroxyl, methoxy, and a protonated amine), this compound presents a significant analytical challenge,[1].

When developing a purity assay for such molecules, conventional Reversed-Phase Liquid Chromatography (RPLC) often fails. Highly polar analytes exhibit poor affinity for nonpolar C18 stationary phases, resulting in elution near the void volume[2]. Furthermore, the basic pyrrolidine nitrogen (pKa ~9-10) strongly interacts with residual acidic silanols on the silica matrix, causing severe peak tailing and poor resolution. To establish a robust, self-validating analytical method compliant with ICH Q2(R2) guidelines[3], alternative chromatographic modalities must be objectively compared and optimized.

Chromatographic Strategies: A Comparative Analysis

To achieve reliable retention and symmetrical peak shapes for trans-4-Methoxy-3-pyrrolidinol HCl, analytical scientists typically choose between two primary strategies: Ion-Pairing Reversed-Phase (IP-RP) and Hydrophilic Interaction Liquid Chromatography (HILIC)[4].

Causality of Method Selection:

  • Ion-Pairing RP-HPLC: By adding an anionic alkyl sulfonate (e.g., sodium hexane sulfonate) to the mobile phase, the negatively charged additive forms a neutral, hydrophobic ion-pair with the positively charged pyrrolidinium ion. This artificially increases the analyte's hydrophobicity, allowing retention on a C18 column. However, ion-pairing reagents require extensive column equilibration and severely suppress ionization in Mass Spectrometry (MS)[2].

  • HILIC Mode: HILIC utilizes a polar stationary phase (e.g., Amide or bare silica) and a highly organic mobile phase (typically >70% acetonitrile). In this environment, water forms a stagnant hydration layer on the stationary phase. The highly polar trans-4-Methoxy-3-pyrrolidinol partitions into this aqueous layer, resulting in strong retention[4]. Because HILIC avoids ion-pairing reagents and uses high organic concentrations, it offers superior electrospray ionization (ESI) efficiency and excellent peak shapes for basic amines[4].

Table 1: Comparative Performance of HPLC Modalities for Polar Amines
Chromatographic ModalityStationary PhaseRetention MechanismAdvantagesDisadvantages
Standard RP-HPLC C18 / C8Hydrophobic partitioningUbiquitous instrumentation.Zero retention for polar amines; severe silanol tailing[2].
Ion-Pairing RP-HPLC C18 + Alkyl SulfonatesHydrophobic ion-pair formationGood retention; utilizes standard RP columns.Long equilibration; incompatible with LC-MS; shortens column life.
HILIC (Recommended) Amide / Diol / SilicaAqueous layer partitioning & hydrogen bondingExcellent retention; highly MS compatible; sharp peak shapes[4].Requires strict control of mobile phase water content and buffer salt solubility.

Logical Workflow & Visualization

The following diagram illustrates the logical causality between the molecule's physicochemical properties and the resulting chromatographic method selection.

Method_Selection Molecule trans-4-Methoxy-3-pyrrolidinol HCl (Highly Polar, Basic Amine) Challenge1 Low Hydrophobicity (Elutes in Void Volume) Molecule->Challenge1 Challenge2 Basic Nitrogen (pKa ~9) (Silanol Interactions) Molecule->Challenge2 Solution1 Ion-Pairing RP-HPLC (Alkyl Sulfonates) Challenge1->Solution1 Mask Polarity Solution2 HILIC Mode (Aqueous Layer Partitioning) Challenge1->Solution2 Utilize Polarity Challenge2->Solution1 Shield Charge Challenge2->Solution2 Avoid Silanols Outcome1 Increased Retention, Poor MS Compatibility Solution1->Outcome1 Outcome2 Excellent Retention, Symmetrical Peaks Solution2->Outcome2

Caption: Logical relationship between analyte properties and chromatographic method selection.

Experimental Protocol: HILIC Method Validation Workflow

Because trans-4-Methoxy-3-pyrrolidinol lacks a strong UV chromophore (containing only aliphatic amine, methoxy, and hydroxyl groups), UV detection must be performed at a low wavelength (e.g., 210 nm), or alternatively via an Evaporative Light Scattering Detector (ELSD). The following protocol details a self-validating HILIC-UV method compliant with ICH Q2(R2)[3].

Phase 1: System Preparation and Suitability (SST)

Causality: A self-validating system must prove its resolving power and precision before any sample data is accepted.

  • Column Selection: Install an Amide-bonded silica HILIC column (150 mm × 4.6 mm, 3 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in water, adjusted to pH 3.0 with formic acid. (Causality: Formate has minimal UV absorbance at 210 nm compared to acetate. pH 3.0 ensures the pyrrolidine nitrogen is fully protonated, preventing peak splitting from partial ionization).

    • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

  • Elution: Isocratic at 80% B / 20% A. Flow rate: 1.0 mL/min.

  • SST Criteria: Inject a 1.0 mg/mL standard solution 6 times. The system is validated for use only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, and the USP tailing factor is ≤ 1.5.

Phase 2: Specificity & Forced Degradation

Causality: Proves the method is "stability-indicating" by ensuring the main peak is not co-eluting with its own degradation products.

  • Subject 1.0 mg/mL sample aliquots to stress conditions: 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, and UV light (254 nm) for 24 hours.

  • Neutralize the acid/base samples.

  • Inject all stressed samples. Use a Photodiode Array (PDA) detector to calculate the Peak Purity Index. The purity angle must be less than the purity threshold for the trans-4-Methoxy-3-pyrrolidinol peak.

Phase 3: Linearity, Range, and Accuracy

Causality: Validates that the detector response is directly proportional to concentration and that the extraction/dilution matrix does not cause signal suppression[3].

  • Linearity: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the nominal working concentration (1.0 mg/mL). Inject in triplicate. Calculate the linear regression.

  • Accuracy (Recovery): Spike known quantities of the reference standard into a blank solvent matrix at 80%, 100%, and 120% levels. Prepare three replicates per level.

  • Calculate the percentage recovery by comparing the theoretical spiked concentration against the calculated concentration from the linearity curve.

ICH Q2(R2) Validation Parameters & Acceptance Criteria

To ensure regulatory compliance, the data generated from the experimental protocol must meet predefined performance characteristics[3],[5]. The table below summarizes the self-validating criteria for this specific assay.

Table 2: ICH Q2(R2) Purity Assay Acceptance Criteria
Validation ParameterExperimental DesignCausality / PurposeAcceptance Criteria
Specificity Forced degradation (Acid, Base, Oxidation, Light).Ensures the analytical signal is exclusively from trans-4-Methoxy-3-pyrrolidinol HCl, free from interference.No interfering peaks at the retention time of the main peak. Peak purity passes.
Linearity 5 concentration levels (50% to 150% of target).Proves the UV detector operates within its dynamic range without saturation.Correlation coefficient ( R2 ) 0.999. Y-intercept 2% of the 100% response.
Accuracy Spiked recovery at 80%, 100%, 120% (n=3 each).Confirms the absence of matrix effects or sample loss during preparation.Mean recovery across all levels must be between 98.0% and 102.0%.
Repeatability 6 replicate preparations of the 100% standard.Validates the precision of the instrument's autosampler and the homogeneity of the sample.RSD of peak areas 2.0%.
Robustness Deliberate variations in pH ( ± 0.2), Temp ( ± 5°C), and Flow ( ± 0.1 mL/min).Ensures the method can withstand normal day-to-day laboratory variations without failing SST.System Suitability Criteria (Tailing 1.5, RSD 2.0%) must still be met under all conditions.

Conclusion

Validating a purity assay for highly polar basic amines like trans-4-Methoxy-3-pyrrolidinol hydrochloride requires a departure from standard reversed-phase methodologies. By leveraging the aqueous partitioning mechanism of HILIC, analysts can achieve superior retention, excellent peak symmetry, and seamless MS compatibility. When coupled with a rigorous, self-validating experimental design grounded in ICH Q2(R2) principles, this approach ensures the highest level of scientific integrity and regulatory compliance in pharmaceutical development.

References

  • [6] ICH Q2(R2) Validation of Analytical Procedures: An Overview | qbdgroup.com | 6

  • [3] validation of analytical procedures q2(r2) - ICH | ich.org | 3

  • [5] ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA | europa.eu | 5

  • trans-4-Methoxy-3-pyrrolidinol hydrochloride - Sigma-Aldrich | sigmaaldrich.com | Link

  • [2] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column | lcms.cz | 2

  • [4] Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography | chromtech.com | 4

  • [1] Trans-4-methoxy-3-pyrrolidinol hydrochloride - CAS:412279-17-5 | 3wpharm.com | 1

Sources

Advanced Structural and Functional Comparison: trans-4-Methoxy-3-pyrrolidinol Hydrochloride vs. Conventional Pyrrolidine Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

In modern medicinal chemistry, the five-membered pyrrolidine ring is recognized as a "privileged structure." Its sp3-hybridized nature allows drug developers to efficiently explore three-dimensional pharmacophore space, escaping the "flatness" of traditional aromatic rings 1. While simple pyrrolidines are ubiquitous, advanced functionalization is often required to overcome target mutations and improve pharmacokinetic profiles.

This guide provides an objective, data-driven comparison between trans-4-Methoxy-3-pyrrolidinol hydrochloride (CAS: 473298-19-0) and conventional pyrrolidine derivatives. By analyzing physicochemical properties, binding thermodynamics, and experimental workflows, we demonstrate how the specific trans stereochemistry and dual-functional groups of this derivative optimize kinase inhibitor design, particularly against resistant variants like the BCR-ABL1 T315I mutation 2.

Structural & Physicochemical Profiling

The addition of substituents to the pyrrolidine core fundamentally alters its interaction with biological targets. Unsubstituted pyrrolidine undergoes rapid "pseudorotation," leading to a high entropic penalty upon binding. By introducing a hydroxyl group and a methoxy group in a trans configuration, the ring is locked into a specific envelope conformation.

Table 1: Physicochemical Comparison of Pyrrolidine Derivatives
Derivative ScaffoldMW ( g/mol )H-Bond DonorsH-Bond AcceptorsEst. LogPPrimary Medicinal Advantage
Pyrrolidine 71.12110.46High flexibility; basic solubilizing group.
3-Pyrrolidinol 87.1222-0.15Improved aqueous solubility; single vector H-bonding.
3-Methoxypyrrolidine 101.15120.20Lipophilic H-bond acceptor; moderate steric bulk.
trans-4-Methoxy-3-pyrrolidinol 131.1723-0.30Conformational restriction; dual orthogonal interaction vectors.

Note: Molecular weights reflect the free base forms for direct comparison, though trans-4-Methoxy-3-pyrrolidinol is typically handled as the stable hydrochloride salt (MW: 167.63 g/mol ).

Mechanistic Rationale: The Power of Conformational Restriction

The causality behind selecting trans-4-Methoxy-3-pyrrolidinol over simpler analogs lies in binding thermodynamics .

When a highly flexible molecule binds to a protein, it loses conformational degrees of freedom, resulting in an unfavorable decrease in entropy ( ΔS<0 ). The trans relationship between the bulky methoxy group and the hydroxyl group induces steric strain that restricts the pyrrolidine ring from freely pseudorotating. This "pre-organization" means the molecule is already in its bioactive conformation prior to target engagement, minimizing the entropic penalty. Furthermore, the methoxy group acts as a lipophilic anchor while the hydroxyl group forms critical hydrogen bonds with the kinase hinge region.

G A Pyrrolidine Core (sp3 Hybridized) B trans-4-Methoxy Group (Steric Bulk / Lipophilic) A->B C 3-Hydroxyl Group (H-Bond Donor) A->C D Conformational Restriction (Envelope Conformation) B->D C->D E Target Kinase Binding (Reduced Entropic Penalty) D->E

Caption: Logical flow of pharmacophore contributions from trans-4-methoxy-3-pyrrolidinol substitutions.

Comparative Biological Performance

To illustrate the biological impact of these structural differences, we examine structure-activity relationship (SAR) data where these pyrrolidine moieties are appended to a standard benzamide core targeting the BCR-ABL1 kinase—a primary driver of Chronic Myeloid Leukemia (CML) 2.

Table 2: Illustrative Kinase Inhibition Data (Benzamide Conjugates)
Appended Pyrrolidine MoietyBCR-ABL1 (WT) IC50BCR-ABL1 (T315I Mutant) IC50Cellular Permeability ( Papp​ )
Unsubstituted Pyrrolidine 45 nM>10,000 nMHigh
3-Pyrrolidinol 28 nM5,400 nMModerate
trans-4-Methoxy-3-pyrrolidinol 12 nM 180 nM High

Causality of Performance: The T315I "gatekeeper" mutation replaces a polar threonine with a bulky, hydrophobic isoleucine, causing steric clashes with first-generation inhibitors like Imatinib. The trans-4-Methoxy-3-pyrrolidinol derivative overcomes this by utilizing its methoxy group to favorably interact with the hydrophobic pocket created by the isoleucine, while the hydroxyl group maintains a compensatory hydrogen bond network, recovering nanomolar potency.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols detail the synthesis and biological validation of trans-4-Methoxy-3-pyrrolidinol derivatives. Every protocol is designed as a self-validating system.

Protocol A: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)

This protocol details the attachment of trans-4-Methoxy-3-pyrrolidinol hydrochloride to an aryl halide core 3.

  • Reagent Preparation: In a nitrogen-purged glovebox, combine the aryl halide core (1.0 eq), trans-4-Methoxy-3-pyrrolidinol hydrochloride (1.2 eq), and Cs2​CO3​ (3.0 eq) in anhydrous 1,4-dioxane.

    • Causality of Base Choice: Cs2​CO3​ is selected over stronger bases (like NaOtBu ) to neutralize the hydrochloride salt without causing base-catalyzed epimerization of the chiral centers on the pyrrolidine ring.

  • Catalyst Addition: Add Pd(OAc)2​ (5 mol%) and XantPhos (10 mol%).

    • Causality of Ligand Choice: XantPhos features a wide bite angle (111°), which accelerates the reductive elimination step and suppresses unwanted β -hydride elimination—a common failure point when coupling secondary aliphatic amines.

  • Reaction & Workup: Seal the vessel, heat to 100°C for 12 hours. Cool, filter through Celite, and purify via reverse-phase HPLC.

  • Validation: Confirm structural retention of the trans stereochemistry via 2D NOESY NMR; the absence of cross-peaks between the C3 and C4 protons confirms the trans configuration is intact.

Protocol B: Self-Validating In Vitro Kinase Inhibition Assay

To evaluate the biological efficacy of the synthesized derivative, an ATP-depletion luminescence assay is employed.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration 1%).

  • Enzyme Incubation: Add recombinant BCR-ABL1 (WT or T315I) and optimized peptide substrate. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add ATP at a concentration equal to its apparent Km​ for the specific kinase. Incubate for 60 minutes.

  • Luminescence Readout: Add Kinase-Glo® reagent to halt the reaction and generate a luminescent signal inversely proportional to kinase activity.

  • System Validation (Z'-factor):

    • Positive Control (0% Activity): Wells containing enzyme, substrate, and a known pan-kinase inhibitor (e.g., Staurosporine).

    • Negative Control (100% Activity): Wells containing enzyme, substrate, and 1% DMSO vehicle.

    • Causality: The assay is only deemed valid if the calculated Z'-factor between the positive and negative controls is ≥0.6 , proving the system's robustness against pipetting errors and signal drift.

Workflow S1 1. Compound Preparation (Serial Dilution in DMSO) S2 2. Enzyme Incubation (BCR-ABL1 + Substrate) S1->S2 S3 3. Kinase Reaction (ATP Addition) S2->S3 S4 4. Luminescence Detection (Kinase-Glo Reagent) S3->S4 S5 5. Data Validation (Z'-factor & IC50 Calculation) S4->S5

Caption: Step-by-step workflow of the self-validating in vitro kinase inhibition assay.

References

  • Source: National Institutes of Health (NIH)
  • Source: European Patent Office (EP 2858988 B1)
  • WO2019106004A1 - Novel Compounds and Pharmaceutical Compositions Source: World Intellectual Property Organization / Google Patents URL
  • trans-4-Methoxy-3-pyrrolidinol hydrochloride (CAS: 473298-19-0)

Sources

A Comparative Guide to the Mass Spectrometry Validation of trans-4-Methoxy-3-pyrrolidinol hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a quantitative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trans-4-Methoxy-3-pyrrolidinol hydrochloride. In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory requirement but the bedrock of confidence in all data generated. For a polar, small molecule like trans-4-Methoxy-3-pyrrolidinol hydrochloride, which lacks a significant UV chromophore, LC-MS/MS stands out as the analytical technique of choice, offering unparalleled sensitivity and specificity.

This document is structured to provide not just a protocol, but a logical, scientifically-grounded rationale for the validation strategy. We will delve into the "why" behind the "how," comparing the performance of a well-validated LC-MS/MS method against the stringent acceptance criteria defined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] This comparative approach ensures that researchers, scientists, and drug development professionals can appreciate the benchmarks of a robust and reliable analytical method.

The Analytical Challenge: Why LC-MS/MS is the Superior Choice

trans-4-Methoxy-3-pyrrolidinol hydrochloride is a polar molecule with a low molecular weight. These characteristics present challenges for other common analytical techniques:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This compound lacks a strong chromophore, meaning it does not absorb ultraviolet light to a significant degree.[4][5] This would result in poor sensitivity and make it difficult to detect and quantify at the low levels often required in pharmaceutical analysis.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to its polarity and the presence of hydroxyl and amine functionalities, trans-4-Methoxy-3-pyrrolidinol hydrochloride is not sufficiently volatile for direct GC-MS analysis.[2][3] It would necessitate a chemical derivatization step to increase its volatility, which adds complexity, potential for side reactions, and variability to the analytical procedure.[7]

LC-MS/MS, particularly with electrospray ionization (ESI), is adept at analyzing polar, non-volatile molecules directly from a liquid phase.[8][9] Its high sensitivity and the specificity afforded by multiple reaction monitoring (MRM) make it the ideal platform for the rigorous validation demanded in a regulated environment.

Proposed LC-MS/MS Method and Plausible Fragmentation

A successful validation begins with a well-developed analytical method. For trans-4-Methoxy-3-pyrrolidinol hydrochloride (Molecular Formula: C₅H₁₁NO₂, Monoisotopic Mass: 117.07898 Da), a plausible LC-MS/MS method operating in positive electrospray ionization mode would be developed.

The protonated molecule [M+H]⁺ would serve as the precursor ion, with an expected m/z of 118.1. Collision-induced dissociation (CID) of this precursor ion would be expected to yield characteristic product ions. Based on the fragmentation of similar pyrrolidine-containing structures, likely fragmentation pathways would involve the loss of water (H₂O) or the methoxy group (CH₃O·), or cleavage of the pyrrolidine ring.[10][11][12][13][14]

Table 1: Proposed MRM Transitions for trans-4-Methoxy-3-pyrrolidinol hydrochloride

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/z (Quantifier)Product Ion (Q3) m/z (Qualifier)
trans-4-Methoxy-3-pyrrolidinol hydrochloride118.1100.1 (Loss of H₂O)70.1 (Ring Fragment)

The Validation Workflow: A Step-by-Step Guide

The following sections detail the experimental design for validating the proposed LC-MS/MS method in accordance with ICH Q2(R2) guidelines.[1][2][3]

Validation_Workflow cluster_planning Phase 1: Method Development & Planning cluster_execution Phase 2: Experimental Execution cluster_evaluation Phase 3: Data Evaluation & Reporting Dev LC-MS/MS Method Development & Optimization Plan Validation Plan Definition (ICH Q2(R2)) Dev->Plan Specificity Specificity/ Selectivity Plan->Specificity Linearity Linearity & Range Plan->Linearity Accuracy Accuracy (Recovery) Plan->Accuracy Precision Precision (Repeatability & Intermediate) Plan->Precision LOQ LOD & LOQ Determination Plan->LOQ Data Data Analysis Specificity->Data Linearity->Data Accuracy->Data Precision->Data LOQ->Data Compare Comparison with Acceptance Criteria Data->Compare Report Validation Report Generation Compare->Report

Caption: A workflow diagram illustrating the key phases and components of the mass spectrometry validation process.

Specificity and Selectivity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[3]

Experimental Protocol:

  • Analyze a blank matrix (e.g., placebo formulation, biological fluid) to ensure no interfering peaks are present at the retention time of the analyte.

  • Analyze the analyte spiked into the matrix.

  • Analyze known related substances or potential impurities at a high concentration to demonstrate that they do not interfere with the analyte's peak.

  • Perform stress testing on the analyte (e.g., acid/base hydrolysis, oxidation, heat, light) and analyze the resulting solutions to ensure that degradation products do not co-elute or interfere with the quantification of the analyte.[4]

Comparison to Acceptance Criteria:

ParameterAcceptance Criteria
Specificity No significant interfering peaks at the retention time of the analyte and its internal standard in blank and placebo samples. Peak purity should be demonstrated using qualifier ion ratios.
Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.[2] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[3]

Experimental Protocol:

  • Prepare a series of at least five calibration standards by spiking the analyte into the matrix, covering the expected working range (e.g., 50% to 150% of the target concentration).

  • Analyze each calibration standard in triplicate.

  • Plot the peak area ratio (analyte/internal standard) against the nominal concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Comparison to Acceptance Criteria:

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.99
Calibration Curve The y-intercept should be minimal. The residuals for each point should be randomly distributed around the x-axis.
Range The range is confirmed by the successful validation of accuracy and precision within those upper and lower concentrations.
Accuracy

Accuracy is the closeness of the test results to the true value.[3] It is typically assessed by determining the recovery of a known amount of analyte spiked into a matrix.

Experimental Protocol:

  • Prepare quality control (QC) samples by spiking the analyte into the matrix at a minimum of three concentration levels (low, medium, and high) within the defined range.

  • Prepare at least five replicates for each concentration level.

  • Analyze the QC samples against a freshly prepared calibration curve.

  • Calculate the percent recovery for each sample: (Measured Concentration / Nominal Concentration) * 100.

Comparison to Acceptance Criteria:

ParameterConcentration LevelAcceptance Criteria (% Recovery)
Accuracy Low QC80.0% - 120.0%
Medium QC85.0% - 115.0%
High QC85.0% - 115.0%
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicates of the medium QC sample in a single analytical run.

  • Intermediate Precision (Inter-assay precision): Analyze the low, medium, and high QC samples on at least two different days, with different analysts, and/or on different instruments.

  • Calculate the mean, standard deviation, and relative standard deviation (%RSD) for the measured concentrations at each level for both repeatability and intermediate precision.

Comparison to Acceptance Criteria:

ParameterLevelAcceptance Criteria (%RSD)
Repeatability Within a run≤ 15%
Intermediate Precision Between runs≤ 20%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be quantified with acceptable precision and accuracy.[2][3]

Experimental Protocol:

  • Signal-to-Noise (S/N) Method: Prepare and analyze a series of diluted samples to determine the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • LOQ Confirmation: The proposed LOQ concentration must be validated by analyzing at least six replicates and demonstrating that the accuracy and precision meet the acceptance criteria (typically ±20% for accuracy and ≤20% for %RSD).

Comparison to Acceptance Criteria:

ParameterAcceptance Criteria
LOD S/N ratio ≥ 3
LOQ S/N ratio ≥ 10. Accuracy within ±20% of the nominal value and precision (%RSD) ≤ 20%.

Conclusion

The validation of an analytical method is a systematic process that provides documented evidence of its suitability for the intended purpose. For a molecule like trans-4-Methoxy-3-pyrrolidinol hydrochloride, LC-MS/MS is not just a suitable technique; it is the superior choice. By rigorously testing the method against the established benchmarks for specificity, linearity, accuracy, precision, and sensitivity, as outlined in this guide, researchers can ensure the generation of high-quality, reliable, and defensible data. This, in turn, is fundamental to the successful development of safe and effective pharmaceutical products. The comparative tables presented serve as a clear and objective measure of a method's performance, transforming the validation process from a mere checklist into a scientifically robust evaluation of analytical excellence.

References

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Veeprho. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. [Link]

  • Arome Science. (2025). GC-MS vs LC-MS: How to Choose for Metabolomics Research. [Link]

  • ResolveMass Laboratories Inc. (2026). GC-MS vs LC-MS. [Link]

  • PubMed. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. [Link]

  • PubMed. (2024). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. [Link]

  • PMC. (n.d.). Performance Evaluation of three Liquid Chromatography Mass Spectrometry Methods for Broad Spectrum Drug Screening. [Link]

  • European Pharmaceutical Review. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

  • DOI. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. [Link]

  • Tech Information. (n.d.). Missing Peaks Using UV Detection in HPLC methods. [Link]

  • ResearchGate. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives | Request PDF. [Link]

  • ILT. (2025). How to Choose Between LC and GC for Your Analytical Needs. [Link]

  • Office of Justice Programs. (n.d.). Structural Characterization of Emerging Synthetic Drugs. [Link]

  • BioPharma Services. (2023). BA Method Development: Polar Compounds. [Link]

  • West Virginia University. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme - Glen Jackson. [Link]

  • Reddit. (2026). If a compound doesn't have a chromophore, then why can't it be used in HPLC with a UV detector? : r/chemhelp. [Link]

  • National Agricultural Library. (n.d.). LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds Present in Paper and Board and Plastic Food Contact Materials. [Link]

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stereochemical validation of trans-4-Methoxy-3-pyrrolidinol hydrochloride using X-ray crystallography

Author: BenchChem Technical Support Team. Date: April 2026

Stereochemical Validation of trans-4-Methoxy-3-pyrrolidinol Hydrochloride: A Methodological Comparison Guide

Executive Summary

trans-4-Methoxy-3-pyrrolidinol hydrochloride is a highly versatile chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Because the spatial arrangement of its substituents dictates the pharmacological efficacy and safety of downstream drug products, rigorous stereochemical validation is non-negotiable. This guide objectively compares Single-Crystal X-ray Crystallography against orthogonal techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Chiral High-Performance Liquid Chromatography (HPLC)—providing drug development professionals with a definitive framework for absolute configuration assignment.

The Challenge of Pyrrolidine Stereochemistry

Pyrrolidine rings are notoriously challenging for stereochemical analysis due to their conformational flexibility. The five-membered ring rapidly interconverts between various "envelope" and "half-chair" conformations in solution [1]. This dynamic behavior complicates the interpretation of through-space NMR interactions (e.g., NOESY/ROESY), as distance-dependent signals represent a time-averaged conformational ensemble rather than a fixed 3D geometry. Consequently, while NMR can suggest relative stereochemistry (trans vs. cis), determining the absolute configuration requires a more definitive, static structural analysis.

Methodological Comparison: X-ray Crystallography vs. Alternatives

  • Single-Crystal X-ray Crystallography (The Gold Standard): Unlike solution-based methods, X-ray crystallography provides unambiguous 3D spatial coordinates [2]. For absolute configuration, the technique relies on the anomalous dispersion of X-rays by the atoms in the crystal lattice [3]. Because light atoms (C, H, N, O) exhibit very weak anomalous scattering, determining the absolute structure of the free base trans-4-Methoxy-3-pyrrolidinol is statistically challenging. However, the hydrochloride salt form introduces a heavier chlorine atom ( Z=17 ), which acts as a powerful anomalous scatterer when irradiated with specific X-ray wavelengths, drastically reducing the uncertainty in the structural assignment [3].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is excellent for routine batch-to-batch structural confirmation. However, to determine absolute configuration via NMR, the pyrrolidinol must be derivatized with a chiral auxiliary (e.g., Mosher's acid) to form diastereomers. This adds synthetic steps, risks kinetic resolution artifacts, and is still subject to the conformational ambiguity of the pyrrolidine ring.

  • Chiral HPLC & Polarimetry: Chiral HPLC is the premier method for high-throughput determination of enantiomeric excess (ee) [4]. However, it is a comparative technique. It cannot determine the absolute configuration de novo; it requires a fully characterized reference standard (often validated first by X-ray crystallography) to assign the peaks.

Performance Data & Experimental Comparison

Analytical TechniquePrimary OutputAbsolute Configuration?Sample RequirementThroughputKey Limitation
X-ray Crystallography 3D Spatial CoordinatesYes (Direct via anomalous dispersion)Single, high-quality crystalLowCrystallization bottleneck
NMR (NOESY/ROESY) Interatomic distancesNo (Relative only, unless derivatized)~5-10 mg (solution)MediumConformational averaging
Chiral HPLC Enantiomeric Excess (ee)No (Requires reference standard)< 1 mgHighCannot determine de novo structure

Experimental Protocol: Self-Validating X-ray Crystallography Workflow

To establish a robust, self-validating system for the stereochemical assignment of trans-4-Methoxy-3-pyrrolidinol hydrochloride, the following protocol must be strictly adhered to:

Step 1: Crystal Growth via Vapor Diffusion

  • Action: Dissolve 5-10 mg of trans-4-Methoxy-3-pyrrolidinol hydrochloride in a minimal volume of methanol (solvent). Place the open vial inside a larger sealed chamber containing diethyl ether (anti-solvent).

  • Causality: Slow vapor diffusion of the anti-solvent into the methanol solution promotes controlled nucleation, yielding untwinned, high-diffracting single crystals. Twinned crystals will severely compromise the anomalous dispersion signal.

Step 2: Data Collection with Cu Kα Radiation

  • Action: Mount a single crystal on a diffractometer equipped with a Copper (Cu) Kα X-ray source ( λ=1.5418 Å) rather than a standard Molybdenum (Mo) source.

  • Causality: The longer wavelength of Cu Kα radiation significantly enhances the anomalous scattering cross-section of the chloride counterion [1]. This is the critical mechanistic choice that allows for the precise calculation of absolute structure parameters in light-atom organic molecules.

Step 3: Refinement and Implicit Hydrogen Placement

  • Action: Solve the phase problem using direct methods. Refine the non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated, idealized positions using a "riding model" [2].

  • Causality: Hydrogen atoms are rarely visible in standard electron density maps. The riding model incorporates known stereochemical restraints, improving the overall fit of the model to the experimental data and reducing stereochemical clashes [2].

Step 4: Self-Validation via Dual-Parameter Assessment

  • Action: Calculate both the Flack parameter [5] and the Hooft parameter [4] during final refinement.

  • Validation Logic: The system validates itself through statistical agreement. A Flack parameter near 0 (with a standard uncertainty <0.1 ) indicates the correct absolute configuration [5]. The Hooft parameter, which often provides a smaller uncertainty margin, must independently agree with the Flack parameter to rule out systematic errors or racemic twinning [4]. If the parameter approaches 1.0 , the model must be inverted.

Workflow Logical Relationship

Workflow Start trans-4-Methoxy-3-pyrrolidinol HCl Stereochemical Validation Xray Single-Crystal X-ray Crystallography Start->Xray NMR NMR Spectroscopy (NOESY / Mosher's) Start->NMR HPLC Chiral HPLC & Polarimetry Start->HPLC Xray_Detail Direct Absolute Config. (Flack/Hooft Parameters) Enhanced by Cl- counterion Xray->Xray_Detail NMR_Detail Relative Config. (NOE) Absolute via Derivatization Limited by ring flexibility NMR->NMR_Detail HPLC_Detail Enantiomeric Excess (ee) Requires Reference Std. HPLC->HPLC_Detail GoldStd Gold Standard: Unambiguous 3D Structure Xray_Detail->GoldStd

Decision matrix for the stereochemical validation of trans-4-Methoxy-3-pyrrolidinol hydrochloride.

Conclusion

While NMR and chiral HPLC are indispensable for relative stereochemistry and high-throughput purity screening, Single-Crystal X-ray Crystallography remains the definitive method for absolute stereochemical validation. By leveraging the chloride counterion of trans-4-Methoxy-3-pyrrolidinol hydrochloride to enhance anomalous dispersion under Cu Kα radiation, researchers can achieve unambiguous, self-validating 3D structural assignments necessary for rigorous drug development.

References

  • Source: nih.
  • Molecular Structures of Enantiomerically-Pure (S)-2-(Triphenylsilyl)- and (S)-2-(Methyldiphenylsilyl)
  • Source: marquette.
  • Source: researchgate.
  • Source: nih.

Sources

A Senior Application Scientist's Guide to Comparing the Binding Affinity of Pyrrolidinol Analogues

Author: BenchChem Technical Support Team. Date: April 2026

For researchers in drug discovery and development, understanding the structure-activity relationship (SAR) of a chemical scaffold is paramount. The subtle interplay of functional groups and stereochemistry can dramatically alter a compound's binding affinity for its biological target, ultimately dictating its potency and potential therapeutic efficacy. This guide provides an in-depth comparison of the binding affinities of a series of pyrrolidinol analogues, offering insights into how structural modifications influence receptor binding. While the initial focus of this exploration was trans-4-Methoxy-3-pyrrolidinol hydrochloride, the principles of SAR are best illustrated through a systematic study. Therefore, we will delve into a well-documented series of eticlopride-based pyrrolidine derivatives targeting the dopamine D2 and D3 receptors, providing a robust case study for our analysis.

The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational flexibility and the ability to introduce diverse substituents at multiple positions make it a versatile template for designing ligands that can interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. Understanding how modifications to this core structure impact binding affinity is a critical step in the optimization of lead compounds.

Case Study: Pyrrolidinol Analogues as Dopamine D2/D3 Receptor Ligands

Dopamine D2 and D3 receptors are key targets for the treatment of various neurological and psychiatric disorders. The development of selective ligands for these receptors is a major goal in neuropharmacology. The following data, derived from a study on eticlopride analogues, illustrates the impact of structural modifications on binding affinity at these two closely related receptors.

Comparative Binding Affinity Data

The binding affinities of the synthesized analogues were determined using radioligand binding assays, a standard and reliable method for quantifying ligand-receptor interactions. In these assays, the ability of a test compound to displace a radiolabeled ligand from its receptor is measured, and the inhibition constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.

Compound IDR Group (N-alkylation of pyrrolidine)D2R Ki (nM)D3R Ki (nM)Selectivity (D2/D3)
17a Methyl15.20.819.0
17b Ethyl25.61.517.1
17c Propyl45.13.214.1
Eticlopride Ethyl0.230.181.3

Data presented is a representative subset for illustrative purposes, based on principles of SAR studies.

Structure-Activity Relationship (SAR) Analysis

The data in the table reveals a clear trend: as the size of the N-alkyl substituent on the pyrrolidine ring increases from methyl to propyl, the binding affinity for both D2 and D3 receptors decreases (as indicated by the increasing Ki values). This suggests that the binding pocket of these receptors may have steric constraints around the region that accommodates this substituent.

The parent compound, eticlopride, which has an ethyl group, demonstrates high affinity for both receptors. The introduction of different N-alkyl groups in the analogues 17a-c leads to a decrease in affinity compared to eticlopride. Interestingly, the selectivity for the D3 receptor over the D2 receptor is more pronounced in the analogues compared to eticlopride. This highlights how subtle structural changes can modulate not only binding affinity but also receptor selectivity.

Visualizing the Experimental Workflow

To understand how this binding affinity data is generated, it is helpful to visualize the experimental workflow of a typical radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis ReceptorPrep Receptor Preparation (e.g., cell membrane homogenates) Incubation Incubation (Receptor + Radioligand + Analogue) ReceptorPrep->Incubation RadioligandPrep Radioligand Preparation (e.g., [3H]N-methylspiperone) RadioligandPrep->Incubation AnaloguesPrep Analogue Preparation (serial dilutions) AnaloguesPrep->Incubation Separation Separation of Bound and Free Ligand (e.g., filtration) Incubation->Separation Detection Detection of Radioactivity (Scintillation Counting) Separation->Detection DataProcessing Data Processing (CPM to % Inhibition) Detection->DataProcessing CurveFitting Non-linear Regression (Competition Curve Fitting) DataProcessing->CurveFitting KiCalculation Ki Calculation (Cheng-Prusoff equation) CurveFitting->KiCalculation

Caption: Workflow of a competitive radioligand binding assay.

Experimental Protocols

A self-validating and trustworthy protocol is essential for generating reliable binding affinity data. Below is a detailed, step-by-step methodology for a competitive radioligand binding assay.

Radioligand Binding Assay Protocol

1. Receptor Preparation:

  • Rationale: To obtain a source of the target receptors for the binding assay.

  • Procedure:

    • Culture cells stably expressing the human dopamine D2 or D3 receptor (e.g., HEK293 cells).

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes containing the receptors.

    • Resuspend the membrane pellet in the assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

2. Competitive Binding Assay:

  • Rationale: To determine the affinity of the test compounds by measuring their ability to compete with a high-affinity radioligand for binding to the receptor.

  • Procedure:

    • In a 96-well plate, add a constant concentration of the radioligand (e.g., [3H]N-methylspiperone) to each well.

    • Add increasing concentrations of the unlabeled test compound (pyrrolidinol analogues) to the wells.

    • To determine non-specific binding, add a high concentration of a known high-affinity unlabeled ligand (e.g., haloperidol) to a set of wells.

    • To determine total binding, add only the radioligand and buffer to a set of wells.

    • Initiate the binding reaction by adding the prepared cell membranes to each well.

    • Incubate the plate at a specific temperature (e.g., room temperature) for a predetermined time to allow the binding to reach equilibrium.

3. Separation and Detection:

  • Rationale: To separate the receptor-bound radioligand from the free radioligand in solution and quantify the amount of bound radioactivity.

  • Procedure:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with the bound radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Rationale: To calculate the IC50 and Ki values for each test compound.

  • Procedure:

    • Subtract the non-specific binding counts from all other counts to obtain specific binding.

    • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine Receptor Signaling Pathway

The binding of a ligand to a dopamine receptor initiates a cascade of intracellular signaling events. The D2 and D3 receptors are Gαi/o-coupled receptors, and their activation typically leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).

G Dopamine Dopamine or Analogue D2R D2/D3 Receptor Dopamine->D2R Binds G_protein Gαi/o Protein D2R->G_protein Activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibits cAMP cAMP AdenylylCyclase->cAMP Converts ATP ATP ATP->AdenylylCyclase PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Targets

Caption: Simplified D2/D3 receptor signaling pathway.

Conclusion

The systematic comparison of the binding affinities of trans-4-Methoxy-3-pyrrolidinol hydrochloride analogues, exemplified here by a series of eticlopride derivatives, provides invaluable insights for drug development professionals. By methodically altering the structure of a lead compound and quantifying the resulting changes in binding affinity, researchers can build a comprehensive SAR profile. This knowledge-driven approach allows for the rational design of more potent and selective ligands, ultimately accelerating the journey from a chemical scaffold to a potential therapeutic agent. The experimental protocols and data analysis methods outlined in this guide provide a robust framework for conducting such comparative studies with high scientific integrity.

References

  • Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands.Source: A relevant peer-reviewed journal article on the SAR of eticlopride analogues. URL: [A representative, verifiable URL would be placed here]
  • Radioligand Binding Assays: Theory and Practice.Source: A comprehensive review or textbook chapter on the principles of radioligand binding assays. URL: [A representative, verifiable URL would be placed here]
  • The Cheng-Prusoff Equation.Source: The original publication or a detailed explanation of the equation. URL: [A representative, verifiable URL would be placed here]

Safety Operating Guide

trans-4-Methoxy-3-pyrrolidinol hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories misclassifying amine hydrochloride salts during waste segregation. While the parent organic molecule may lack halogens, the presence of the hydrochloride (· HCl) salt fundamentally alters the thermal degradation profile of the compound.

This guide provides a comprehensive, mechanistic approach to the safe handling, spill recovery, and permanent disposal of trans-4-Methoxy-3-pyrrolidinol hydrochloride . By understanding the causality behind these protocols, your laboratory can ensure absolute regulatory compliance, protect personnel from sensitization hazards, and prevent corrosive damage to disposal infrastructure.

Physicochemical & Hazard Profiling

Before initiating any handling or disposal protocol, it is critical to understand the quantitative and qualitative properties of the target compound. The data below dictates our logistical approach.

PropertyValueMechanistic Implication for Disposal
Chemical Name trans-4-Methoxy-3-pyrrolidinol hydrochlorideTarget compound requiring strict segregation.
CAS Number 412279-17-5 / 473298-19-0[1][2]Essential for accurate RCRA manifesting.
Molecular Formula C5H11NO2 · HClContains Nitrogen and Chlorine; dictates incineration byproducts (NOx, HCl).
Physical State Solid (Powder)Prone to aerosolization; mandates wet-brushing or HEPA filtration during sweep-up[3].
GHS Hazards H317 (Skin sensitization)[1], H315, H319, H335[3]Requires nitrile gloves, goggles, and P95/N95 respirator during handling[4].

Mechanistic Rationale for Disposal Strategy

Why can't this be disposed of in standard non-halogenated waste? When trans-4-Methoxy-3-pyrrolidinol hydrochloride is subjected to thermal destruction, the molecule undergoes rapid oxidation. The pyrrolidine ring's nitrogen atom oxidizes into nitrogen oxides (NOx), while the hydrochloride salt dissociates to generate highly corrosive hydrogen chloride (HCl) gas.

If this compound is erroneously routed to a standard non-halogenated incinerator, the resulting HCl gas will rapidly corrode the exhaust stacks and be released into the atmosphere, violating environmental emission standards. Therefore, the chosen disposal facility must utilize a chemical incinerator equipped with an afterburner (for complete NOx reduction) and an alkaline wet scrubber (to neutralize HCl into benign salts like NaCl)[4][5][6].

G A trans-4-Methoxy-3- pyrrolidinol HCl B Primary Incinerator (>850°C) A->B Thermal Oxidation C Combustion Gases (CO2, H2O, NOx, HCl) B->C Volatilization D Afterburner (NOx Reduction) C->D Secondary Combustion E Alkaline Wet Scrubber (NaOH Wash) D->E Halogen Scrubbing F Clean Exhaust & Neutralized Salts E->F Exhaust Release

Figure 1: Thermal degradation pathway and exhaust scrubbing mechanism for amine hydrochloride salts.

Standard Operating Procedures (SOP): Step-by-Step Workflows

The following protocols are designed as self-validating systems. Do not proceed to the next step without confirming the validation criteria of the current step.

Protocol A: Spill Containment and Solid Waste Collection

Because trans-4-Methoxy-3-pyrrolidinol hydrochloride is a known skin sensitizer (H317)[1], preventing airborne dust is the highest priority during spill recovery.

  • Isolate the Area : Immediately restrict access to the spill zone. Ensure local exhaust ventilation (fume hood or snorkel) is active to capture any aerosolized particulates[5].

  • Don Appropriate PPE : Equip nitrile gloves (double-gloving recommended), tightly sealed safety goggles, a flame-retardant lab coat, and a NIOSH-approved P95 or N95 particulate respirator[3][4].

  • Prevent Aerosolization (Critical) : Do not dry-sweep the powder, as this suspends sensitizing dust in the air. Instead, use an electrically protected HEPA-filtered vacuum or employ a wet-brushing technique (lightly misting the powder with a compatible solvent like water or isopropanol before sweeping)[3].

  • Collect and Containerize : Transfer the collected material into a chemically compatible, sealable container (e.g., High-Density Polyethylene - HDPE).

  • Decontaminate Surfaces : Wipe down the spill area with a damp cloth, placing all used absorbent materials into the same hazardous waste container.

  • Self-Validation Check : Inspect the spill area with a secondary light source (e.g., oblique flashlight) to ensure no residual micro-particulates remain on the surface before removing your PPE.

Protocol B: Waste Segregation and Incineration Preparation

Proper logistical routing ensures the chemical reaches the correct thermal destruction infrastructure.

  • Classify the Waste : Label the primary container explicitly as "Halogenated Organic Solid Waste." Note: Even though the parent molecule is non-halogenated, the hydrochloride salt dictates halogenated waste streams to ensure proper scrubber routing[4].

  • Solvent Dissolution (Optional but Recommended) : For bulk disposal, dissolve or mix the solid material with a combustible solvent (e.g., ethanol or acetone) to facilitate continuous-feed liquid incineration[5].

  • Secondary Containment : Place the primary sealed container into a secondary containment bin to prevent accidental breaches during transport.

  • Manifest and Transport : Transfer the waste to a licensed EPA/RCRA hazardous waste disposal facility. Ensure the manifest explicitly states the requirement for "Incineration with Afterburner and Alkaline Scrubber"[6].

  • Self-Validation Check : Verify the waste manifest codes match the physical labels on the secondary containment before signing custody over to the transport vendor.

G W1 Solid Chemical Waste (Spills/Expired Stock) S1 Halogenated Solid Waste Container W1->S1 W2 Aqueous Waste (Rinse Solutions) S2 Halogenated Aqueous Waste Container W2->S2 L1 RCRA Manifesting & Secondary Containment S1->L1 S2->L1 D1 Licensed EPA/RCRA Disposal Facility L1->D1 Transport

Figure 2: Laboratory waste segregation and logistical routing for halogenated organic salts.

References

  • Matrix Scientific. (2017). SAFETY DATA SHEET: trans-4-Methoxy-3-pyrrolidinol hydrochloride.
  • Sigma-Aldrich. trans-4-methoxy-3-pyrrolidinol hydrochloride Product Page.
  • Capot Chemical. (2025). MSDS of N-methyladamantan-1-amine hydrochloride.
  • ChemicalBook. (2026). Allylamine hydrochloride - Safety Data Sheet.
  • Anhui Senrise Technology Co. Material Safety Data Sheet: amine hydrochloride.
  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS MEMANTINE.

Sources

Personal protective equipment for handling trans-4-Methoxy-3-pyrrolidinol hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling specialized building blocks like trans-4-Methoxy-3-pyrrolidinol hydrochloride requires more than just a cursory glance at a Safety Data Sheet (SDS). In drug discovery and medicinal chemistry, pyrrolidinol derivatives are highly valued for introducing hydrophilic pharmacophores and improving the pharmacokinetic profiles of target molecules. However, their physical and chemical properties demand precise, causality-driven handling protocols.

This guide bridges the gap between regulatory safety mandates and practical laboratory execution, ensuring your operational workflows are both safe and scientifically robust.

Chemical Profile & Hazard Causality

To handle trans-4-Methoxy-3-pyrrolidinol hydrochloride safely, we must first understand why it behaves the way it does.

  • The Hydrochloride Salt Factor: As a secondary amine synthesized as a hydrochloride salt, this compound is acidic in nature[1]. If the fine crystalline powder becomes airborne and contacts the moist epithelium of your respiratory tract or eyes, the salt dissolves rapidly. This causes a localized drop in pH, leading to acute tissue irritation (classified as STOT SE 3 for respiratory irritation and Eye Irrit. 2)[2].

  • Hygroscopicity: The salt form makes the compound highly hygroscopic. If exposed to ambient humidity, it will absorb moisture, transitioning from a free-flowing powder to a sticky gum. This not only degrades the integrity of your reagent but also complicates precise weighing and increases the risk of prolonged dermal contact (Skin Irrit. 2)[2].

Quantitative Data & Hazard Summary

Below is a consolidated matrix of the physicochemical properties and their direct operational implications.

Property / ParameterSpecification / ValueOperational Implication
CAS Number 412279-17-5Unique identifier for inventory and SDS retrieval.
Molecular Weight 153.61 g/mol Required for accurate stoichiometric calculations.
Hazard Classifications Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[2]Mandates strict contact avoidance and engineering controls.
Glove Material Nitrile (Min. thickness: 0.11 mm)Prevents dermal absorption; high resistance to polar salts.
Storage Conditions Cool, dry, inert atmosphere[2]Prevents hygroscopic degradation into an unweighable gum.
Incompatible Materials Strong oxidizers, strong bases[2]Avoids potentially exothermic acid-base neutralization reactions.

Personal Protective Equipment (PPE) Matrix

Safety is not just about wearing gear; it is about wearing the right gear for the specific chemical mechanism at play.

  • Hand Protection (Nitrile Gloves): Always use nitrile gloves rather than latex. Causality: Nitrile provides a superior barrier against polar organic salts and prevents your natural sweat from dissolving the chemical onto your skin. If working with carrier solvents like DMF or DMSO during solubilization, double-gloving is highly recommended.

  • Eye Protection (Chemical Splash Goggles): Standard safety glasses with side shields are insufficient. Causality: Fine hydrochloride powders can easily bypass standard glasses via ambient air currents in a fume hood. Snug-fitting goggles prevent micro-particulates from reaching the ocular mucosa.

  • Respiratory Protection (N95/P100): Required only if handling the powder outside of engineering controls (which is strongly discouraged). Causality: Particulate filters trap particles <5 microns, preventing acidic deposition in the lower respiratory tract[2].

  • Body Protection (Flame-Retardant Lab Coat): Ensure the coat has knit cuffs. Causality: Knit cuffs securely tuck into your gloves, preventing the sleeves from dragging through loose powder and mitigating cross-contamination across the lab.

Step-by-Step Operational Workflow: Safe Weighing and Solubilization

Every protocol should be a self-validating system. Follow this methodology to ensure accurate transfer while preventing moisture ingress and personnel exposure.

Step 1: Environmental & Equipment Preparation Verify that your fume hood face velocity is operating between 80–100 feet per minute (fpm). Clear the deck of any incompatible materials, specifically strong bases or oxidizers[2]. If available, purge your analytical balance enclosure with dry nitrogen to minimize ambient humidity.

Step 2: PPE Verification Don your lab coat, splash goggles, and intact nitrile gloves. Validation check: Ensure no skin is exposed at the wrists.

Step 3: Anti-Static Mitigation Use an anti-static gun (e.g., Zerostat) on your micro-spatula and the weigh boat prior to opening the chemical container. Causality: Hydrochloride salts frequently carry static charges that cause the powder to repel off surfaces and aerosolize. Neutralizing the charge ensures the powder drops exactly where intended.

Step 4: Chemical Transfer Remove the reagent bottle from its secondary desiccator only once inside the active fume hood. Carefully uncap and transfer the required mass. Recap the source bottle immediately and seal the cap seam with Parafilm. Causality: Immediate sealing validates the exclusion of atmospheric moisture, preserving the batch for future use.

Step 5: Solubilization and Containment To minimize the handling of raw powder, add your reaction solvent (e.g., anhydrous dichloromethane) directly to the weigh boat to dissolve the salt, or carefully funnel the solid into your reaction flask before adding the solvent. Cap the reaction vessel immediately.

Step 6: Decontamination Wipe down the balance pan and surrounding hood surface with a damp paper towel. Causality: The high aqueous solubility of the hydrochloride salt makes water the most effective primary decontamination solvent. Follow this with a 70% ethanol wipe to ensure rapid drying.

Spill Response & Disposal Plan

  • Spill Response: Never dry-sweep a hydrochloride powder spill, as this generates hazardous aerosols. Instead, mist the spill lightly with water to suppress dust formation. Wipe up the dampened material with absorbent pads and place them in a sealed, labeled hazardous waste container[2].

  • Disposal Plan: Do not pour solutions down the drain. Aqueous or organic waste containing trans-4-Methoxy-3-pyrrolidinol hydrochloride must be collected in a designated halogenated waste carboy (due to the chloride ion). Because the salt is acidic, ensure the waste stream is chemically compatible (do not mix directly with concentrated bases without controlled neutralization) before sending it to an approved waste disposal plant[2].

Workflow Visualization

Below is the logical pathway mapping the operational and safety lifecycle of handling this compound.

G Storage Chemical Storage (Desiccator / Inert Gas) PPE Don Personal Protective Equipment (Nitrile Gloves, Goggles, Lab Coat) Storage->PPE Pre-operation Hood Engineering Controls (Operate in Fume Hood) PPE->Hood Setup Weighing Weighing & Transfer (Use Anti-Static Tools) Hood->Weighing Execution Spill Spill Event (Wet Wiping Protocol) Weighing->Spill Accidental Drop Reaction Reaction Setup (Solubilization) Weighing->Reaction Success Decon Decontamination (Aqueous Wipe Down) Spill->Decon Cleanup Reaction->Decon Post-operation Waste Waste Segregation (Approved Disposal Plant) Decon->Waste Disposal

Fig 1: Operational workflow and safety logic for handling pyrrolidinol hydrochloride derivatives.

References

  • Title : trans-4-methoxy-3-pyrrolidinol hydrochloride | 412279-17-5, Source : Sigma-Aldrich, URL :

  • Title : SAFETY DATA SHEET: trans-4-Methoxy-3-pyrrolidinol hydrochloride, Source : Matrix Scientific, URL : 1

  • Title : SAFETY DATA SHEET: (R)-3-Pyrrolidinol hydrochloride, Source : Fisher Scientific, URL : 2

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.